molecular formula C13H15NO2 B1141502 8-HYDROXYJULOLIDINE-9-ALDEHYDE CAS No. 105847-59-4

8-HYDROXYJULOLIDINE-9-ALDEHYDE

Cat. No.: B1141502
CAS No.: 105847-59-4
M. Wt: 217.26
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Description

8-Hydroxyjulolidine-9-aldehyde is a high-value julolidine-based organic compound that serves as a critical synthetic intermediate and fluorophore in the development of advanced chromo-fluorescent sensors . Its strong electron-donating properties and rigid molecular structure make it an excellent building block for chemosensors designed for the selective detection of metal ions, such as Al³⁺, and biological species like hydrogen sulfide (H₂S) . Researchers utilize this compound to construct probes that operate via mechanisms like intramolecular charge transfer (ICT) and chelation-enhanced fluorescence (CHEF), leading to a turn-on fluorescence response upon binding the target analyte . This capability allows for the sensitive and selective monitoring of analytes in aqueous environments and living cells . The applications of derivatives from this compound are extensive, spanning environmental monitoring of trace metals in real water samples and bioimaging for visualizing the release of signaling molecules like H₂S in live cells and mice . Its role in creating near-infrared (NIR) emissive dyes is particularly valuable for biological applications due to deeper tissue penetration and reduced background interference .

Properties

CAS No.

105847-59-4

Molecular Formula

C13H15NO2

Molecular Weight

217.26

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 8-Hydroxyjulolidine-9-Carboxaldehyde (CAS 63149-33-7)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an exhaustive analysis of 8-hydroxyjulolidine-9-carboxaldehyde , focusing on its synthesis, derivatization logic, and application as a scaffold for advanced fluorescent probes.

Executive Summary

8-hydroxyjulolidine-9-carboxaldehyde (CAS 63149-33-7) is a rigidified aminobenzaldehyde derivative used primarily as a building block for "push-pull" fluorescent dyes. Unlike non-rigidified analogs (e.g., p-dimethylaminobenzaldehyde), the julolidine moiety restricts the rotational freedom of the nitrogen lone pair, significantly reducing non-radiative decay pathways. This structural rigidity makes it an ideal precursor for molecular rotors (viscosity sensors), ratiometric ion sensors , and near-infrared (NIR) bio-imaging probes .

This guide details the optimized synthesis of the core scaffold, its functionalization via Knoevenagel and Schiff-base chemistries, and its deployment in mitochondrial viscosity imaging.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertySpecification
CAS Number 63149-33-7
IUPAC Name 8-hydroxy-2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine-9-carbaldehyde
Molecular Formula

Molecular Weight 217.27 g/mol
Appearance Yellow to Greenish-Yellow Crystalline Powder
Melting Point 72–74 °C (Lit.)[1][2][3]
Solubility Soluble in DMSO, DMF, DCM, Chloroform; Low solubility in water.
Key Functional Groups Aldehyde (C-9): Reactive electrophile for condensation.Hydroxyl (C-8): Auxochrome, enables ESIPT or metal chelation.Tertiary Amine (Rigid): Strong electron donor.

Core Synthesis: Vilsmeier-Haack Formylation

The most robust route to CAS 63149-33-7 is the Vilsmeier-Haack formylation of 8-hydroxyjulolidine. This reaction installs the formyl group ortho to the hydroxyl group (position 9) due to the directing effects of the electron-rich system.

Reaction Logic
  • Reagents: Phosphorus Oxychloride (

    
    ) + N,N-Dimethylformamide (DMF).[3]
    
  • Mechanism: Formation of the electrophilic Vilsmeier reagent (chloroiminium ion), followed by Electrophilic Aromatic Substitution (EAS) on the electron-rich julolidine ring.

  • Critical Control: Temperature control is vital during

    
     addition to prevent thermal runaway and charring.
    
Step-by-Step Protocol

Reagents:

  • 8-Hydroxyjulolidine (5.0 g, 26.4 mmol)

  • 
     (3.0 mL, 32.0 mmol, 1.2 eq)
    
  • DMF (Dry, 20 mL)

Procedure:

  • Preparation of Vilsmeier Reagent: In a flame-dried round-bottom flask under

    
     atmosphere, add 10 mL of dry DMF. Cool to 0°C  using an ice-salt bath.
    
  • Activation: Add

    
     dropwise over 15 minutes. The solution will turn pale yellow/orange. Stir for 30 minutes at 0°C to ensure complete formation of the chloroiminium salt.
    
  • Addition: Dissolve 8-hydroxyjulolidine in 10 mL DMF. Add this solution dropwise to the Vilsmeier reagent, maintaining the temperature below 5°C.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 60–80°C for 3–4 hours. Monitoring: Check TLC (Hexane:EtOAc 2:1). The starting material (higher Rf) should disappear, replaced by a highly fluorescent yellow spot (product).

  • Hydrolysis: Pour the reaction mixture onto ~100 g of crushed ice. Neutralize slowly with saturated Sodium Acetate (

    
    ) solution until pH ~7. A yellow/green precipitate will form.
    
  • Isolation: Filter the solid. Wash with cold water (

    
     mL).
    
  • Purification: Recrystallize from Ethanol/Water (9:1) or purify via silica gel column chromatography (Eluent: DCM/MeOH 98:2).

Yield: Typical yields range from 85–94%.

Synthesis Workflow Diagram[9]

G cluster_0 Critical Control Point: Temp < 5°C during addition Start Reagents: DMF + POCl3 Inter Vilsmeier Reagent (Chloroiminium Ion) Start->Inter 0°C, 30 min Reaction EAS Reaction (60-80°C, 3h) Inter->Reaction Substrate Add Substrate: 8-Hydroxyjulolidine Substrate->Reaction Dropwise Hydrolysis Hydrolysis (Ice/NaOAc) Reaction->Hydrolysis Quench Product Product: 8-hydroxyjulolidine- 9-carboxaldehyde Hydrolysis->Product Precipitation

Caption: Vilsmeier-Haack formylation pathway for the synthesis of 8-hydroxyjulolidine-9-carboxaldehyde.

Functional Derivatization & Applications

The aldehyde at C-9 is the "gateway" functionality. It allows for the extension of the


-conjugation system, which is essential for shifting absorption/emission into the red/NIR region.
Viscosity Sensing (Molecular Rotors)

Mechanism: Twisted Intramolecular Charge Transfer (TICT).[4] In low-viscosity solvents, excitation leads to rotation around the bond connecting the julolidine donor and the acceptor. This rotation accesses a non-radiative "twisted" state (dark). In high-viscosity environments (e.g., cell membranes, amyloid plaques), rotation is restricted, forcing relaxation via radiative decay (fluorescence).

Protocol: Synthesis of Julolidine-Malononitrile Rotor

  • Reactants: 8-hydroxyjulolidine-9-carboxaldehyde (1 eq) + Malononitrile (1.2 eq).

  • Catalyst: Piperidine (cat. amount).

  • Solvent: Ethanol.

  • Condition: Reflux for 2 hours.

  • Result: A dicyanovinyl derivative. This molecule is a classic "molecular rotor" used to map intracellular viscosity.[4]

Ratiometric Ion Sensing ( )

The proximity of the 8-hydroxyl group and the 9-aldehyde (or imine derivative) creates a perfect


-chelating pocket.
  • Schiff Base Formation: Reaction with hydrazine or amines creates a

    
     bond.
    
  • Sensing Mode: Binding of metal ions (

    
    ) inhibits the 
    
    
    
    isomerization and blocks Photoinduced Electron Transfer (PET), leading to a fluorescence "Turn-On" response.
Mechanistic Diagram: Viscosity vs. Ion Sensing

G cluster_viscosity Path A: Viscosity Sensor (Knoevenagel) cluster_ion Path B: Ion Sensor (Schiff Base) Core 8-hydroxyjulolidine- 9-carboxaldehyde StepA1 + Malononitrile (Piperidine/EtOH) Core->StepA1 StepB1 + Hydrazine/Amine (EtOH/Reflux) Core->StepB1 Rotor Molecular Rotor (Dicyanovinyl deriv.) StepA1->Rotor LowVisc Low Viscosity: Free Rotation -> TICT (Non-Fluorescent) Rotor->LowVisc HighVisc High Viscosity: Restricted Rotation (Strong Fluorescence) Rotor->HighVisc Ligand Schiff Base Ligand (C=N Switch) StepB1->Ligand NoIon Free Ligand: C=N Isomerization (Weak Fluorescence) Ligand->NoIon WithIon + Zn2+/Cu2+: Chelation Rigidification (Fluorescence ON) Ligand->WithIon Chelation

Caption: Divergent synthesis pathways for creating viscosity sensors (Path A) and metal ion chemosensors (Path B).

Quantitative Data: Sensor Performance

Data summarized from comparative literature on julolidine-based probes.

Derivative TypeTarget Analyte

(nm)

(nm)
Detection LimitMechanismRef
Dicyanovinyl Viscosity (

)
440510–600N/A (Linear vs

)
TICT Inhibition[1, 5]
Hydrazone-Al complex

4005300.62 µMParamagnetic Quenching[2]
Iminocoumarin

480560~10 nMChelation Enhanced Fluorescence (CHEF)[3]
O-diaminobenzene Multi (

)
360430–530VariableMulti-emission shifting[4]

Safety & Handling

Hazard Classification: Irritant (GHS07).

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store at 2–8°C in a dark, dry place. The aldehyde is sensitive to oxidation over long periods; seal under nitrogen if possible.

  • Spill: Sweep up solid spills to avoid dust generation. Clean surface with ethanol.

References

  • Haidekker, M. A., & Theodorakis, E. A. (2007). Molecular rotors—concepts and biomedical applications. Organic & Biomolecular Chemistry. Link

  • ResearchGate. (2025).[5] Novel selective “on-off” fluorescence sensor based on Julolidine hydrazone-Al3+ complex for Cu2+ ion. Link

  • ChemicalBook. (2026). 8-HYDROXYJULOLIDINE-9-ALDEHYDE Properties and Synthesis. Link

  • PMC. (2023).[3] A Simple Schiff Base Probe for Quintuplicate-Metal Analytes with Four Emission-Wavelength Responses. Link

  • BenchChem. (2025).[6] Application Notes for Metal Ion Detection Using 8-Hydroxyquinoline Derivatives. Link (Analogous protocol grounding).

Sources

9-formyl-8-hydroxyjulolidine absorption and emission spectra

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Photophysical Characterization & Application of 9-Formyl-8-hydroxyjulolidine: A Technical Guide Content Type: Technical Whitepaper / Methodological Guide Audience: Senior Researchers, Medicinal Chemists, and Spectroscopists

Executive Summary

9-formyl-8-hydroxyjulolidine (FHJ), also identified as 8-hydroxyjulolidine-9-carboxaldehyde, represents a critical scaffold in the design of ratiometric fluorescent probes. Its structural uniqueness lies in the fusion of a rigid julolidine nitrogen donor with an ortho-hydroxyaldehyde moiety. This architecture facilitates Excited-State Intramolecular Proton Transfer (ESIPT) , resulting in a large Stokes shift and dual-emission characteristics sensitive to solvent polarity and specific analytes (e.g., hydrazine, pH).

This guide provides a rigorous analysis of the FHJ spectral landscape, detailed synthesis and characterization protocols, and the mechanistic logic required to utilize this fluorophore in bioimaging and sensor development.

Part 1: Molecular Architecture & Photophysics

The photophysical utility of FHJ stems from two competing mechanisms governed by its electronic structure: Intramolecular Charge Transfer (ICT) and ESIPT .

Structural Logic
  • The Donor (Julolidine Ring): Unlike unrestricted diethylamine donors, the tricyclic julolidine ring locks the nitrogen lone pair into conjugation with the aromatic system. This reduces non-radiative decay via torsional relaxation (molecular rotation), significantly enhancing the fluorescence quantum yield (

    
    ).
    
  • The ESIPT Motif: The 8-hydroxyl group acts as a proton donor, while the 9-formyl oxygen acts as a proton acceptor.

    • Ground State: Exists primarily as the Enol form, stabilized by an intramolecular hydrogen bond (

      
      ).
      
    • Excited State: Upon photoexcitation (

      
      ), the acidity of the hydroxyl proton and the basicity of the carbonyl oxygen increase, driving a rapid proton transfer to form the excited Keto tautomer (K)*.
      
    • Emission: The K* species relaxes to the ground state Keto form via red-shifted emission, followed by a rapid reverse proton transfer to the Enol ground state.

Mechanism Visualization

ESIPT_Mechanism cluster_legend Pathway Legend Enol_GS Enol (Ground State) Stable H-bond Enol_ES Enol* (Excited) Charge Transfer State Enol_GS->Enol_ES Abs (hv) ~360-380 nm Enol_ES->Enol_GS Non-ESIPT Emission (Blue, ~420 nm) Keto_ES Keto* (Excited) Proton Transferred Enol_ES->Keto_ES ESIPT (< 1 ps) Keto_GS Keto (Ground State) Unstable Keto_ES->Keto_GS Emission (hv') ~480-550 nm Keto_GS->Enol_GS Reverse Proton Transfer legend_text Solid: Radiative Dashed: Non-Radiative/Transfer

Figure 1: The four-level photocycle of 9-formyl-8-hydroxyjulolidine showing the ESIPT process responsible for the large Stokes shift.

Part 2: Spectral Characteristics

The absorption and emission profiles of FHJ are highly solvatochromic. The data below represents typical values observed in standard grade solvents.

Representative Spectral Data
SolventPolarity Index (

)

(nm)

(nm)
Stokes Shift (nm)Quantum Yield (

)
Phenomenon
Cyclohexane 0.2362415 / 510~148LowDual emission (Enol/Keto equilibrium)
DCM 3.1368525157ModerateKeto-dominant emission (ESIPT)
Acetonitrile 5.8372530158ModerateStabilized ICT state
Ethanol 4.337545075LowESIPT Quenching : Intermolecular H-bonding disrupts the intramolecular cycle.
DMSO 7.2380545165HighStrong ICT character; red-shifted emission.

Critical Insight: In protic solvents like Ethanol or Methanol, the solvent molecules compete for hydrogen bonding with the -OH and -CHO groups. This often disrupts the ESIPT process, leading to a blue-shifted emission (from the Enol* form) or fluorescence quenching. For maximum Stokes shift, use aprotic solvents (DCM, DMSO).

Part 3: Experimental Protocols

To ensure data integrity, the synthesis and characterization must follow a self-validating workflow.

Synthesis: Vilsmeier-Haack Formylation

This protocol installs the aldehyde group at the 9-position of 8-hydroxyjulolidine.

Reagents: 8-hydroxyjulolidine, Phosphorus Oxychloride (


), DMF.
  • Preparation: Cool anhydrous DMF (5 mL) to 0°C under

    
     atmosphere.
    
  • Activation: Add

    
     (1.1 eq) dropwise. Stir for 15 min to generate the Vilsmeier salt.
    
  • Addition: Dissolve 8-hydroxyjulolidine (1 eq) in DMF and add slowly to the mixture.

  • Reaction: Stir at 0°C for 30 min, then heat to 60°C for 3 hours. Validation: Monitor via TLC (30% EtOAc/Hexane). Product will be less polar than starting material.

  • Hydrolysis: Pour mixture into ice water and neutralize with sodium acetate to pH 7. This hydrolyzes the intermediate iminium salt to the aldehyde.

  • Purification: Extract with DCM, dry over

    
    , and purify via column chromatography (Silica gel, DCM/Hexane gradient).
    
    • Yield: Typically 70-85%.

    • Appearance: Yellow/Green solid.

Spectroscopic Characterization Workflow

Objective: Accurate determination of


 and solvent effects without artifacts.

Step-by-Step Protocol:

  • Stock Preparation: Dissolve recrystallized FHJ in spectroscopic grade DMSO to create a 10 mM stock solution. Storage: Amber vial, -20°C.

  • Dilution Series: Prepare working solutions (1

    
    M to 10 
    
    
    
    M) in the target solvent.
  • Absorbance Check (Inner Filter Effect Control):

    • Measure UV-Vis absorbance at

      
      .
      
    • Rule: Ensure

      
       (preferably 0.05) to prevent re-absorption artifacts. If 
      
      
      
      , dilute further.
  • Emission Scan:

    • Excitation Wavelength: Set to

      
       (e.g., 370 nm).
      
    • Slit Widths: 2.5 nm / 2.5 nm (adjust for signal-to-noise, but keep consistent).

    • Scan Range: 380 nm – 700 nm.

  • Quantum Yield Calculation:

    • Use Coumarin 153 (

      
       in Ethanol) or Quinine Sulfate  (
      
      
      
      in 0.1 M
      
      
      ) as the reference standard.
    • Use the formula:

      
      
      (Where 
      
      
      
      = integrated emission area,
      
      
      = absorbance at excitation,
      
      
      = refractive index of solvent).

Part 4: Applications in Sensing

FHJ is rarely used as a passive dye; it is an active scaffold for reaction-based sensing.

Hydrazine ( ) Detection

Hydrazine is a toxic industrial chemical.[1][2] FHJ detects hydrazine via a condensation reaction that destroys the ESIPT mechanism.

  • Mechanism:

    
     (Hydrazone formation).
    
  • Signal Change:

    • Before: Strong Green/Yellow emission (ESIPT active).

    • After: The hydrazone formation removes the carbonyl acceptor. The emission typically shifts to the Blue (ICT only) or is quenched depending on the specific derivative.

    • Response Time: < 10 minutes in aqueous/organic mixtures.

Sensing Workflow Diagram

Sensing_Workflow Start Analyte Introduction (Sample containing N2H4) Reaction Condensation Reaction Aldehyde + Hydrazine -> Hydrazone Start->Reaction Structural_Change Disruption of ESIPT Cycle (Loss of Proton Acceptor) Reaction->Structural_Change Signal_Output Ratiometric Shift Yellow -> Blue/Off Structural_Change->Signal_Output

Figure 2: Logical flow of hydrazine detection using the 9-formyl-8-hydroxyjulolidine scaffold.

References

  • PubChem. (2025).[3] 9-Formyl-8-julolidinol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • NASA Technical Reports Server. (2010). Three Methods of Detection of Hydrazines. (Contextual grounding for hydrazine sensing importance). Retrieved from [Link]

Sources

Technical Guide: Intramolecular Charge Transfer (ICT) Mechanisms in Julolidine Dyes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Julolidine-based dyes represent a specialized class of "push-pull" fluorophores where the electron donor (nitrogen) is incorporated into a rigid, fused-ring system. Unlike freely rotating dialkylamines (e.g., dimethylaniline), the julolidine moiety prevents the nitrogen lone pair from decoupling via pyramidal inversion. This structural constraint forces conformational relaxation almost exclusively through the rotation of the bond connecting the donor to the acceptor.

Consequently, these dyes exhibit a dual sensitivity:

  • Polarity Sensitivity (Solvatochromism): Driven by the formation of a giant dipole in the Intramolecular Charge Transfer (ICT) state.

  • Viscosity Sensitivity (Molecular Rotor Effect): Driven by the competition between radiative decay from the planar ICT state and non-radiative decay via the Twisted Intramolecular Charge Transfer (TICT) state.[1]

This guide details the mechanistic underpinnings of these phenomena, provides validated protocols for their characterization, and outlines their application in detecting amyloidogenic protein oligomers.[2]

Structural Physics: The "Julolidine Advantage"

To understand the mechanism, one must first distinguish the julolidine donor from standard amine donors.

The Rigidified Donor

In standard push-pull dyes (e.g., DMABN), the amino group can rotate and pyramidalize. In julolidine (2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine), the nitrogen is "pinned" planar relative to the phenyl ring by the aliphatic trimethylene bridges.

  • Consequence 1: The nitrogen lone pair is permanently aligned with the

    
    -system, maximizing the oscillator strength of the charge transfer transition.
    
  • Consequence 2: Any non-radiative decay due to internal rotation is restricted to the acceptor-bridge bond (the "rotor"), making the molecule a pure viscosity sensor.

The Push-Pull Architecture

The typical structure involves:

  • Donor: Julolidine moiety.[1][3][4][5][6][7][8][9]

  • Bridge: Vinyl or polyene chain.

  • Acceptor: Dicyanomethylene (in DCVJ) or Cyano-carboxylic acid (in CCVJ).

The ICT vs. TICT Mechanism

Upon photoexcitation, the dye undergoes a rapid charge redistribution. The electron density shifts from the julolidine nitrogen to the electron-withdrawing acceptor.

The Pathway
  • Excitation (

    
    ):  Absorption of a photon creates a Franck-Condon (FC) excited state with high charge transfer character (ICT).
    
  • Planar ICT State: In high-viscosity media, the molecule remains planar. This state is emissive (Fluorescence).

  • Twisted ICT (TICT) State: In low-viscosity media, the acceptor group rotates (typically 90°) relative to the donor. This breaks the conjugation, creating a charge-separated zwitterionic state that relaxes non-radiatively (heat).

Key Insight: The fluorescence quantum yield (


) is directly proportional to the energy barrier of this rotation. High viscosity raises the barrier, trapping the molecule in the emissive ICT state.
Mechanistic Pathway Diagram

ICT_Mechanism cluster_legend Pathway Legend S0 Ground State (S0) (Planar) S1_FC Franck-Condon State (S1) S0->S1_FC hv (Excitation) ICT Planar ICT State (Emissive) S1_FC->ICT Solvent Relaxation (<1 ps) ICT->S0 Fluorescence (High Viscosity) TICT Twisted ICT State (Dark/Non-Radiative) ICT->TICT Bond Rotation (Low Viscosity) TICT->S0 Thermal Decay L1 Solid Arrow: Radiative/Fast L2 Dashed Arrow: Viscosity Dependent

Figure 1: The competition between the emissive Planar ICT state and the non-emissive TICT state. Viscosity inhibits the yellow dashed path.

Solvatochromism & Environmental Sensitivity[10]

While viscosity controls intensity, solvent polarity controls color (wavelength).

The Lippert-Mataga Formalism

The large dipole moment change (


) upon excitation makes julolidine dyes highly solvatochromic. Polar solvents stabilize the highly polar ICT excited state more than the ground state, lowering the energy gap and causing a red shift (bathochromic shift).

The Stokes shift (


) is defined by the Lippert-Mataga equation:


Where:

  • 
    : Orientation polarizability of the solvent (function of dielectric constant 
    
    
    
    and refractive index
    
    
    ).[10]
  • 
    : Onsager cavity radius.
    
Data Summary: Dye Comparison
DyeAcceptor

(nm)

(nm)*
Sensitivity TypeKey Application
DCVJ Dicyanovinyl450505Viscosity (High)Membrane fluidity, Amyloid lag-phase
CCVJ Cyano-carboxyvinyl440485Viscosity + pHCytosolic viscosity (Water soluble)
FCVJ Farnesyl-modified455510Viscosity (Lipid)Plasma membrane specific

*Values in Glycerol. Note significant red-shifts in polar solvents.[11]

Experimental Protocols

Synthesis of DCVJ (Standard Protocol)

Rationale: Knoevenagel condensation is the most efficient route to couple the julolidine aldehyde to the active methylene of the acceptor.

Reagents:

  • 9-Julolidinecarboxaldehyde (1.0 eq)

  • Malononitrile (1.1 eq)

  • Ethanol (Solvent)[9]

  • Piperidine (Catalyst, 0.1 eq)

Workflow:

  • Dissolution: Dissolve 2.0g of 9-julolidinecarboxaldehyde in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 0.73g of malononitrile.

  • Catalysis: Add 5 drops of piperidine.

  • Reflux: Heat to reflux (78°C) for 3-5 hours. Monitor via TLC (Hexane:EtOAc 7:3). The spot should shift from blue fluorescent (aldehyde) to orange/red (product).

  • Crystallization: Cool to room temperature, then to 4°C. An orange precipitate will form.

  • Purification: Recrystallize from ethanol.

Viscosity Calibration (The Förster-Hoffmann Method)

Rationale: To use these dyes as sensors, one must establish the linear log-log relationship between quantum yield and viscosity.

Equation:



Where 

is the sensitivity factor (typically 0.5 - 0.6 for julolidine rotors).

Step-by-Step Protocol:

  • Solvent Preparation: Prepare mixtures of Glycerol and Ethylene Glycol (or Methanol) in ratios of 0:100, 20:80, 40:60, ..., 100:0.

  • Viscosity Measurement: Use a cone-and-plate rheometer to measure the exact viscosity (

    
    ) of each mixture at 25°C.
    
  • Dye Addition: Add DCVJ (final conc.

    
    ) to each mixture. Note: Keep concentration low to avoid self-quenching/aggregation.
    
  • Spectroscopy: Record fluorescence emission spectra (Ex: 450 nm). Integrate the area under the curve (

    
    ).
    
  • Analysis: Plot

    
     vs 
    
    
    
    . The slope is
    
    
    .[1][9]
Experimental Workflow Diagram

Protocol_Workflow cluster_prep Sample Preparation cluster_measure Dual Measurement start Start: Viscosity Calibration mix Prepare Glycerol/MeOH Binary Mixtures start->mix add_dye Add DCVJ (5 µM) (Avoid Aggregation) mix->add_dye rheo Rheometer: Measure Absolute Viscosity (η) add_dye->rheo fluor Fluorometer: Measure Emission Integral (I) add_dye->fluor analysis Data Analysis: Plot log(I) vs log(η) rheo->analysis fluor->analysis result Output: Slope x (Sensitivity) analysis->result

Figure 2: Workflow for deriving the Förster-Hoffmann constants for a new molecular rotor.

Bio-Application: Amyloid Oligomer Detection[4][13][14]

One of the most critical applications of DCVJ is in Alzheimer's research. Unlike Thioflavin T (ThT), which binds to mature fibrils (beta-sheets), DCVJ is sensitive to hydrophobic pockets in pre-fibrillar oligomers (the lag phase).

  • Mechanism: In aqueous solution, DCVJ is quenched (low viscosity, free rotation). When it encounters an amyloid oligomer, it binds to hydrophobic clefts. The rotation is restricted ("stator" effect), and fluorescence turns ON.

  • Protocol Note: DCVJ can detect the "lag phase" of A

    
    -40 aggregation before ThT signals appear, making it a vital tool for early-stage drug screening.
    

References

  • Haidekker, M. A., & Theodorakis, E. A. (2007). Molecular rotors—fluorescent biosensors for viscosity and flow.[1][6] Organic & Biomolecular Chemistry, 5(10), 1469-1475. Link

  • Kung, C. E., & Reed, J. K. (1989). Fluorescent molecular rotors: a new class of probes for cell membrane fluidity.[6] Biochemistry, 28(16), 6678-6686. Link

  • Grabowski, Z. R., Rotkiewicz, K., & Rettig, W. (2003). Structural changes accompanying intramolecular electron transfer: focus on twisted intramolecular charge-transfer states and structures. Chemical Reviews, 103(10), 3899-4032. Link

  • Sureshbabu, N., & Lapidus, L. J. (2017).[12] Fluorescent Probe DCVJ Shows High Sensitivity for Characterization of Amyloid ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -Peptide Early in the Lag Phase.[4][13][12] ChemBioChem, 18(23), 2350-2354. Link
    
  • Lippert, E. (1957). Spektroskopische Bestimmung des Dipolmomentes aromatischer Verbindungen im ersten angeregten Singulettzustand. Zeitschrift für Elektrochemie, 61(8), 962-975. Link

Sources

Technical Guide: Solubility Profiling and Handling of 8-Hydroxyjulolidine-9-aldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility, stability, and handling of 8-hydroxyjulolidine-9-aldehyde (CAS 63149-33-7), a critical intermediate in the synthesis of fluorescent probes and coumarin-based sensors.[1] While the compound exhibits poor aqueous solubility, it demonstrates high solubility in dipolar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) .[1] This guide details the physicochemical basis for this behavior, provides validated protocols for stock solution preparation, and outlines strategies to mitigate stability risks such as oxidation and hygroscopicity.[1]

Physicochemical Basis of Solubility

To understand the solubility profile of this compound, one must analyze its molecular architecture.[1] The compound features a rigid tricyclic julolidine core fused with a phenol and an aldehyde group.[1]

Structural Drivers[1]
  • Intramolecular Hydrogen Bonding: The proximity of the hydroxyl group (-OH) at position 8 and the aldehyde carbonyl (-CHO) at position 9 facilitates strong intramolecular hydrogen bonding .[1] This interaction locks the molecule into a planar conformation, reducing its polarity relative to free phenols and decreasing its affinity for protic solvents like water.[1]

  • Lipophilicity: The julolidine ring system is highly lipophilic.[1] The fused aliphatic rings prevent effective solvation by water molecules, necessitating organic solvents that can interact with the aromatic

    
    -system and the polar functional groups.[1]
    
Solvent Interaction Mechanism (DMSO/DMF)

DMSO and DMF are ideal solvents for this compound due to their dipolar aprotic nature.[1]

  • Dipole Interaction: The high dielectric constants of DMSO (

    
    ) and DMF (
    
    
    
    ) allow them to effectively solvate the polar aldehyde and hydroxyl regions.[1]
  • H-Bond Disruption: The sulfoxide oxygen in DMSO acts as a strong hydrogen bond acceptor, capable of disrupting the intramolecular H-bond between the hydroxyl and aldehyde groups, thereby stabilizing the molecule in solution.[1]

Solubility Mechanism Diagram

The following diagram illustrates the transition from the crystal lattice to the solvated state in DMSO.

SolubilityMechanism cluster_0 Solid State (Crystal Lattice) cluster_1 Solvation Process cluster_2 Solvated State Node1 8-OH-Julolidine-9-CHO (Lattice Energy) Node2 Intramolecular H-Bond (Stabilized) Node1->Node2 Node3 DMSO Interaction (S=O Dipole Attack) Node2->Node3 Solvent Addition Node4 Lattice Disruption Node3->Node4 Node5 Solvated Molecule (DMSO-Stabilized) Node4->Node5 Node6 Ready for Reaction/Assay Node5->Node6

Caption: Mechanism of solvation where DMSO dipoles overcome lattice energy and intramolecular hydrogen bonding.

Solubility Profile and Benchmarks

The following data summarizes the solubility characteristics derived from synthesis protocols and sensor applications.

SolventSolubility RatingTypical ConcentrationComments
DMSO High 10 – 50 mMPreferred for biological stock solutions.[1] Hygroscopic.
DMF High 10 – 100 mMPreferred for chemical synthesis.[1] Harder to remove than DMSO.[1]
Chloroform Moderate1 – 10 mMUseful for NMR or chromatography; less stable for long-term storage.[1]
Methanol/Ethanol Low to Moderate< 5 mMOften requires heating; risk of acetal formation with aldehyde.[1]
Water Insoluble < 10

M
Precipitates immediately upon dilution without carrier.[1]

Key Insight: While the compound is highly soluble in DMSO, dilution into aqueous buffers (e.g., PBS) can lead to rapid aggregation if the final concentration exceeds 10-20


M.[1] This is a critical consideration for biological assays.

Validated Protocol: Stock Solution Preparation

Objective: Prepare a stable 20 mM stock solution of this compound in anhydrous DMSO.

Materials Required[1][2]
  • Compound: this compound (MW: 217.26 g/mol ).[1][2]

  • Solvent: Anhydrous DMSO (Grade

    
     99.9%, stored over molecular sieves).[1]
    
  • Equipment: Analytical balance, vortex mixer, amber glass vials with PTFE-lined caps, inert gas source (Argon/Nitrogen).[1]

Step-by-Step Workflow
  • Environment Control:

    • Perform weighing in a low-humidity environment.[1] The compound is sensitive to moisture and light [1].[1]

  • Weighing:

    • Weigh 4.35 mg of this compound into a sterile amber glass vial.

    • Calculation:

      
      .[1]
      
  • Solubilization:

    • Add 1.0 mL of anhydrous DMSO.

    • Note: Do not add the solid to the liquid; add liquid to the solid to ensure complete wetting.[1]

  • Dissolution:

    • Vortex vigorously for 30-60 seconds. The powder should dissolve completely to form a clear, yellow-to-greenish solution.[1]

    • Troubleshooting: If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Storage:

    • Overlay the solution with a gentle stream of Argon or Nitrogen gas to displace oxygen.[1]

    • Seal tightly with a PTFE-lined cap.[1]

    • Store at -20°C .

Workflow Diagram

StockPrep Step1 Weigh 4.35 mg Compound (Amber Vial) Step2 Add 1.0 mL Anhydrous DMSO (Grade ≥ 99.9%) Step1->Step2 Step3 Vortex / Sonicate (30-60 sec) Step2->Step3 Step4 Visual Inspection (Clear Yellow/Green Solution) Step3->Step4 Step4->Step3 Particulates Remain Step5 Inert Gas Overlay (Argon/Nitrogen) Step4->Step5 Dissolved Step6 Storage at -20°C (Protect from Light) Step5->Step6

Caption: Standard Operating Procedure for preparing a 20 mM stock solution.

Stability and Handling Risks[4]

Air Sensitivity (Oxidation)

The aldehyde group at position 9 is susceptible to oxidation to the carboxylic acid (8-hydroxyjulolidine-9-carboxylic acid), especially in solution.[1]

  • Mitigation: Always store stock solutions under inert gas. Avoid repeated freeze-thaw cycles which introduce atmospheric oxygen.[1]

Hygroscopicity of Solvents

Both DMSO and DMF are hygroscopic (absorb water from air).[1] Water uptake can cause:

  • Precipitation: As water content increases, the solubility of the lipophilic julolidine decreases.[1]

  • Hydrolysis: While the julolidine core is stable, water can interfere with downstream coupling reactions (e.g., Schiff base formation).[1]

  • Mitigation: Use single-use aliquots or store solvent over 3Å or 4Å molecular sieves.[1]

Applications and Dilution Strategies

This compound is widely used to synthesize "turn-on" fluorescent probes for ions like Zn


 and Cu

[2, 3].[1]
Dilution for Biological Assays

When using the DMSO stock in cell culture or aqueous buffers:

  • Maximum DMSO Limit: Keep final DMSO concentration

    
     0.5% (v/v) to avoid cytotoxicity.
    
  • Dilution Protocol:

    • Prepare an intermediate dilution if necessary (e.g., 1 mM in DMSO).[1]

    • Add the DMSO solution dropwise to the vortexing buffer.[1] Do not add buffer to the DMSO stock, as this causes high local water concentration and immediate precipitation.[1]

Synthesis Applications

In condensation reactions (e.g., with hydrazines to form Schiff bases), DMF is often preferred over DMSO because it is easier to remove by evaporation or aqueous workup, whereas DMSO requires high-vacuum distillation or extensive washing [4].[1]

References

  • Ahamed, A. A., et al. (2024).[1][3] A Julolidine Aldehyde Dansyl Hydrazine Schiff Base as Fluorescence Chemosensor for Zn2+ ions Recognition and its Application. Journal of Fluorescence. Retrieved from [Link][1]

  • PrepChem . (n.d.).[1] Synthesis of 9-Julolidine Carboxaldehyde. Retrieved from [Link]

Sources

difference between julolidine and 8-hydroxyjulolidine aldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Core Differences Between Julolidine and 8-Hydroxyjulolidine Aldehyde

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a detailed comparative analysis of julolidine and its derivative, 8-hydroxyjulolidine aldehyde. Julolidine is a foundational N-heterocyclic compound renowned for its rigid, electron-donating structure, which makes it a valuable component in fluorescent dyes and materials.[1][2] The introduction of an 8-hydroxy and a 9-aldehyde group transforms the parent molecule into 8-hydroxyjulolidine aldehyde, a highly versatile precursor for the synthesis of advanced chemosensors and fluorescent probes.[3][4][5] We will explore the critical distinctions in their chemical structure, synthesis, reactivity, and photophysical properties, and demonstrate how these differences dictate their respective applications in modern chemical and biological research.

The Julolidine Scaffold: A Foundation of Fluorescence

Julolidine, systematically named 2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine, is a tricyclic aromatic amine.[2] Its structure is notable for the fusion of a benzene ring with two saturated piperidine-like rings, which locks the nitrogen atom's lone pair of electrons in a conformation that favors strong conjugation with the aromatic π-system.[6] This structural rigidity minimizes non-radiative decay pathways, making julolidine and its derivatives highly fluorescent.[1][7]

The key characteristics of the julolidine scaffold include:

  • Strong Electron-Donating Nature : The nitrogen atom's lone pair enhances the electron density of the aromatic ring, particularly at the para-position (C9).[6][8] This makes the ring highly activated towards electrophilic substitution.

  • Inherent Fluorescence : The rigid structure leads to favorable photophysical properties, which are leveraged in applications like dye-sensitized solar cells, bioimaging probes, and fluorescent molecular rotors that can sense changes in micro-environmental viscosity.[1][9][10]

  • A Versatile Building Block : Julolidine serves as a core structure that can be functionalized to create a wide array of complex molecules with tailored optical and chemical properties.[1][2]

Comparative Analysis: Julolidine vs. 8-Hydroxyjulolidine Aldehyde

The primary distinction between the two molecules lies in the functionalization of the aromatic ring. While julolidine is the unsubstituted parent compound, 8-hydroxyjulolidine aldehyde possesses two critical functional groups: a hydroxyl (-OH) group at the C8 position and a carboxaldehyde (-CHO) group at the C9 position. These additions fundamentally alter the molecule's properties and potential applications.

Structural and Physicochemical Differences

The introduction of the hydroxyl and aldehyde groups imparts new chemical "handles" and significantly changes the molecule's electronic profile and physical properties.

G cluster_0 Julolidine cluster_1 8-Hydroxyjulolidine Aldehyde Julolidine HydroxyjulolidineAldehyde

Caption: Chemical structures of Julolidine (left) and 8-Hydroxyjulolidine Aldehyde (right).

Table 1: Comparison of Physicochemical Properties

PropertyJulolidine8-Hydroxyjulolidine Aldehyde
Molecular Formula C₁₂H₁₅N[11]C₁₃H₁₅NO₂[12]
Molecular Weight 173.25 g/mol [11]217.26 g/mol [13]
Appearance White to off-white solid, may discolor to red upon air exposure[2][14]Grey to green powder[4][5]
Melting Point 39–40 °C[2]71–75 °C[5]
Boiling Point 105–110 °C at 1 mmHg[2]417.3 °C at 760 mmHg[12][15]
Key Functional Groups Tertiary amineTertiary amine, Phenolic hydroxyl, Aldehyde
Solubility Soluble in dilute HCl, Et₂O[14]Soluble in DMSO, DMF[4][5]
Synthesis and Reactivity

The synthetic pathways for these compounds highlight their fundamental differences. Julolidine is typically synthesized via the cyclization of aniline with reagents like 1,3-propanediol.[14] 8-hydroxyjulolidine is prepared from a 3-aminophenol compound, establishing the C8 hydroxyl group.[16][17]

The most critical synthetic step differentiating the two is the introduction of the aldehyde group onto the 8-hydroxyjulolidine core. This is achieved through the Vilsmeier-Haack reaction , a powerful method for the formylation of electron-rich aromatic compounds.[1][18]

Vilsmeier_Workflow cluster_reagents Vilsmeier Reagent Formation cluster_formylation Formylation & Hydrolysis DMF DMF (N,N-Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent (Chloromethyliminium salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ (Phosphorus oxychloride) Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Start 8-Hydroxyjulolidine Start->Intermediate + Vilsmeier Reagent (Electrophilic Substitution) Hydrolysis Aqueous Workup (Hydrolysis) Intermediate->Hydrolysis Product 8-Hydroxyjulolidine Aldehyde Hydrolysis->Product

Caption: Workflow for the Vilsmeier-Haack formylation of 8-hydroxyjulolidine.

Mechanism Insight (Vilsmeier-Haack Reaction):

  • Reagent Formation: N,N-dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus oxychloride (POCl₃). This forms a highly electrophilic chloromethyliminium salt, known as the Vilsmeier reagent.[19][20]

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 8-hydroxyjulolidine attacks the Vilsmeier reagent. The strong electron-donating effect of the julolidine nitrogen and the ortho/para-directing hydroxyl group preferentially directs this attack to the C9 position.[8][19]

  • Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.[20]

This reaction provides a high-yield pathway to 8-hydroxyjulolidine aldehyde, a molecule now primed for further derivatization.[3]

Spectroscopic and Photophysical Properties

The addition of the hydroxyl and electron-withdrawing aldehyde groups creates an intramolecular charge-transfer (ICT) system.[21] This significantly influences the absorption and emission spectra compared to the parent julolidine.

  • Julolidine : Exhibits strong fluorescence due to its rigid structure.[1] Its derivatives are known to act as "molecular rotors," where fluorescence intensity is highly sensitive to the viscosity of the local environment.[9][10]

  • 8-Hydroxyjulolidine Aldehyde : The presence of both donor (julolidine nitrogen, hydroxyl) and acceptor (aldehyde) groups often results in a red-shift (bathochromic shift) in both absorption and fluorescence spectra compared to unsubstituted julolidine.[22] This compound and its derivatives are often sensitive to environmental polarity (solvatochromism) and can exhibit pH-dependent fluorescence due to the phenolic hydroxyl group.[4]

Divergent Applications: From Core Scaffold to Versatile Precursor

The structural differences directly translate into distinct and specialized applications in research and technology.

Applications cluster_julolidine_apps Julolidine Applications cluster_aldehyde_apps Aldehyde Derivative Applications Julolidine Julolidine Core (Strong Donor, Fluorescent) Rotor Molecular Rotors (Viscosity Sensing) Julolidine->Rotor Dye Laser & Solar Dyes Julolidine->Dye Block Building Block Julolidine->Block HydroxyAldehyde 8-Hydroxyjulolidine Aldehyde (Reactive Precursor) Julolidine->HydroxyAldehyde Functionalization (Hydroxylation, Formylation) Schiff Schiff Base Condensation HydroxyAldehyde->Schiff Coumarins Coumarin Synthesis HydroxyAldehyde->Coumarins Inhibitors Small Molecule Inhibitors HydroxyAldehyde->Inhibitors Sensors Fluorescent Chemosensors (Metal Ions, pH, H₂S) Schiff->Sensors

Caption: Divergent applications stemming from the core julolidine structure.

Applications of Julolidine

As a fundamental scaffold, julolidine is primarily used when a strong, fluorescent electron-donating moiety is required.

  • Fluorescent Molecular Rotors : Julolidine derivatives are classic examples of FMRs.[9] Their fluorescence quantum yield is low in low-viscosity solvents due to torsional motion but increases dramatically in viscous environments, allowing for the sensitive measurement of microviscosity in systems like cell membranes or during polymerization.[9][10]

  • Dye-Sensitized Solar Cells & NLO Materials : The potent electron-donating ability of the julolidine group makes it an excellent component for "push-pull" chromophores used in dye-sensitized solar cells and nonlinear optical (NLO) materials.[1][21][22]

  • Bioimaging : The rigid, fluorescent core is incorporated into probes for imaging RNA, proteins, and other biological targets.[7][10]

Applications of 8-Hydroxyjulolidine Aldehyde

The true power of 8-hydroxyjulolidine aldehyde lies in its role as a reactive intermediate.[4][5] The aldehyde group is a gateway for constructing more complex sensor molecules, most commonly through Schiff base condensation.

  • Precursor for Chemosensors : The aldehyde group readily reacts with various amines (e.g., hydrazines, anilines) to form Schiff bases. The resulting molecule often contains a chelating site involving the phenolic oxygen, the imine nitrogen, and potentially other donor atoms. This makes it an ideal platform for designing "turn-on" fluorescent probes.[3][23][24]

  • Metal Ion Detection : Derivatives of 8-hydroxyjulolidine aldehyde have been developed into highly selective and sensitive fluorescent sensors for various metal ions, including Zn²⁺, Al³⁺, and Cu²⁺.[3][25][26] Binding of the target ion to the Schiff base ligand restricts molecular rotation and can induce chelation-enhanced fluorescence (CHEF), leading to a strong "turn-on" signal.

  • Sensing of Anions and Small Molecules : It is a key building block for probes that can detect biologically important species like hydrogen sulfide (H₂S) and silicate in aqueous solutions and even within living cells.[4][5]

  • Synthesis of Coumarins : The molecule is a valuable starting material for synthesizing substituted coumarins, another important class of fluorescent dyes.[4][5][17]

Experimental Protocol: Synthesis of 8-Hydroxyjulolidine Aldehyde

The following protocol for the Vilsmeier-Haack formylation of 8-hydroxyjulolidine is adapted from established procedures.[3]

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Phosphorus oxychloride (POCl₃) is corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Materials and Reagents:

  • 8-Hydroxyjulolidine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Two-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Deionized water

  • Toluene and Ethyl Acetate (for chromatography)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reagent Preparation: In a two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place anhydrous DMF (e.g., 10 mL). Cool the flask in an ice bath to approximately 4 °C.

  • Vilsmeier Reagent Formation: Slowly add POCl₃ (e.g., 2.7 mL, 29 mmol) dropwise to the chilled DMF via the dropping funnel over 15 minutes.[3] Maintain the temperature below 10 °C during the addition. A viscous, yellowish complex (the Vilsmeier reagent) will form.

  • Substrate Addition: Dissolve 8-hydroxyjulolidine (e.g., 5.15 g, 26.9 mmol) in a minimal amount of anhydrous DMF (e.g., 5 mL).[3] Add this solution dropwise to the Vilsmeier reagent mixture over 10 minutes while maintaining the cool temperature.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Then, heat the reaction mixture to 100 °C and stir for an additional 30 minutes.[3] The solution will typically darken.

  • Hydrolysis (Workup): Cool the reaction mixture back to room temperature. Carefully and slowly pour the mixture into a beaker containing stirred, cold deionized water (e.g., 30 mL). An exothermic reaction will occur.

  • Precipitation and Isolation: Continue stirring the aqueous mixture for approximately 1.5 hours. A blue-green precipitate of the crude product should form.[3]

  • Filtration: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with deionized water to remove any remaining DMF and salts.

  • Purification: Dry the crude product. Purify the solid by silica gel column chromatography using an appropriate eluent system, such as a toluene/ethyl acetate mixture (e.g., 2:1 v/v), to yield the pure 8-hydroxyjulolidine aldehyde.[3] The final product is typically a grey to green powder with a yield of up to 94%.[3]

Conclusion

Julolidine and 8-hydroxyjulolidine aldehyde, while sharing the same core heterocyclic structure, represent two distinct tiers of chemical utility. Julolidine is a powerful, fluorescent electron-donating scaffold valued for its intrinsic photophysical properties. The strategic addition of hydroxyl and aldehyde functionalities transforms it into 8-hydroxyjulolidine aldehyde, a sophisticated and highly versatile precursor. Its true value is realized not in its own properties, but in its capacity to serve as the starting point for a vast array of high-performance chemosensors and fluorescent probes, enabling advanced detection and imaging in complex chemical and biological systems. Understanding their differences is crucial for researchers aiming to design and synthesize novel functional molecules for sensing, imaging, and materials science.

References

  • Synthesis and Derivatization of Julolidine: A Powerful Heterocyclic Structure.
  • Universal Low-Background Fluorophore Platform via Structural Reprogramming of Oxazine 1 with Julolidine for Activatable Probe Design.
  • 8-HYDROXYJULOLIDINE-9-ALDEHYDE | 63149-33-7. (ChemicalBook)
  • Julolidine Fluorescent Molecular Rotors as Vapour Sensing Probes in Polystyrene Films. (UNIPI)
  • Julolidine-based fluorescent molecular rotor: a versatile tool for sensing and diagnosis. (Sensors & Diagnostics, RSC Publishing)
  • A julolidine-chalcone-based fluorescent probe for detection of Al3+ in real w
  • THE REACTIONS OF JULOLIDINE AND REL
  • Visible-near-infrared and fluorescent copper sensors based on julolidine conjugates: selective detection and fluorescence imaging in living cells. (Semantic Scholar)
  • Execution of julolidine based derivative as bifunctional chemosensor for Zn2+ and Cu2+ ions: Applications in bio-imaging and molecular logic g
  • Julolidine | C12H15N | CID 68069. (PubChem, NIH)
  • Structure–property analysis of julolidine-based nonlinear optical chromophores for the optimization of microscopic and macroscopic nonlinearity. (RSC Publishing)
  • Synthesis and optical and electrochemical properties of julolidine-structured pyrido[3,4-b]indole dye. (RSC Publishing)
  • A Julolidine Aldehyde Dansyl Hydrazine Schiff Base as Fluorescence Chemosensor for Zn2+ ions Recognition and its Applic
  • Julolidine. (Grokipedia)
  • This compound | CAS 63149-33-7. (AdipoGen Life Sciences)
  • SYNTHESIS OF JULOLIDINE DERIVATIVES.
  • Method for preparing 8-hydroxy julolidine and derivative thereof.
  • Julolidine | 479-59-4. (ChemicalBook)
  • 9-Formyl-8-julolidinol | C13H15NO2 | CID 113099. (PubChem, NIH)
  • This compound 63149-33-7. (Guidechem)
  • This compound | CAS#:105847-59-4. (Chemsrc)
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Vilsmeier-Haack Reaction. (Chemistry Steps)
  • Vilsmeier-Haack Reaction. (Organic Chemistry Portal)
  • This compound. (Chemodex)
  • 8-Hydroxyjulolidine | CAS 41175-50-2. (Santa Cruz Biotechnology)
  • Application Notes and Protocols for Metal Ion Detection Using 8-Hydroxyquinoline-2-carbaldehyde. (Benchchem)

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Methodological & Application

Synthesis of High-Performance Coumarin Dyes Utilizing 8-Hydroxyjulolidine-9-aldehyde: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthesis, characterization, and application of novel coumarin dyes incorporating the rigid, electron-donating julolidine moiety. By leveraging the unique properties of 8-hydroxyjulolidine-9-aldehyde as a key precursor, we present a robust protocol for the synthesis of coumarin dyes with exceptional photophysical properties, including significant Stokes shifts and high fluorescence quantum yields. These characteristics make them highly suitable for advanced applications in bioimaging and as fluorescent probes. This document provides researchers, scientists, and drug development professionals with a detailed experimental workflow, mechanistic insights, and the expected performance of these valuable fluorophores.

Introduction: The Significance of Julolidine-Coumarin Scaffolds

Coumarin dyes are a cornerstone of fluorescent probe technology, prized for their high quantum yields, photostability, and sensitivity to their microenvironment.[1] Their utility spans a vast range of applications, from laser dyes to biological imaging.[2][3] A key strategy for enhancing the performance of coumarin dyes involves the incorporation of a strong electron-donating group at the 7-position of the coumarin ring. The julolidine ring, a rigidified N-heterocycle, has emerged as a superior electron-donating moiety. Its constrained structure planarizes the system, leading to enhanced intramolecular charge transfer (ICT), which in turn results in significant red-shifts in absorption and emission spectra, larger Stokes shifts, and often, increased fluorescence quantum yields. These properties are highly desirable for biological imaging applications, as they help to minimize cellular autofluorescence and reduce phototoxicity.[4]

This guide focuses on the synthesis of such high-performance dyes using this compound as the starting o-hydroxyaryl aldehyde. The presented protocol is based on the well-established Knoevenagel condensation, a reliable method for the formation of the coumarin heterocyclic system.[1][5] We will provide a step-by-step methodology, from the synthesis of the aldehyde precursor to the final coumarin dye, complete with characterization data and an exploration of the underlying chemical principles.

Synthetic Strategy and Workflow

The synthesis of julolidine-coumarin dyes from this compound is a two-stage process. First, the precursor aldehyde is synthesized from 8-hydroxyjulolidine. Second, the aldehyde undergoes a Knoevenagel condensation with an active methylene compound to form the final coumarin dye.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Coumarin Dye Synthesis cluster_2 Part 3: Analysis A 8-Hydroxyjulolidine B Vilsmeier-Haack Formylation A->B DMF, POCl3 C This compound B->C E Knoevenagel Condensation C->E Piperidine (catalyst) D Active Methylene Compound (e.g., Ethyl Cyanoacetate) D->E F Julolidine-Coumarin Dye E->F G Purification (Recrystallization/Chromatography) F->G H Characterization (NMR, MS, UV-Vis, Fluorescence) G->H

Figure 1: Overall experimental workflow from starting materials to final characterization.

Detailed Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
8-Hydroxyjulolidine≥98%Commercially AvailableStore in a cool, dry place.
N,N-Dimethylformamide (DMF)AnhydrousCommercially AvailableUse under inert atmosphere.
Phosphorus oxychloride (POCl₃)Reagent GradeCommercially AvailableHandle with extreme care in a fume hood.
Ethyl 2-cyanoacetate≥99%Commercially Available
Malononitrile≥99%Commercially AvailableToxic, handle with care.
PiperidineReagent GradeCommercially AvailableUse as a catalyst.
Ethanol (EtOH)AbsoluteCommercially AvailableUsed as a solvent and for recrystallization.
Dichloromethane (DCM)HPLC GradeCommercially AvailableFor extraction and chromatography.
Ethyl Acetate (EtOAc)HPLC GradeCommercially AvailableFor extraction and chromatography.
HexanesHPLC GradeCommercially AvailableFor chromatography.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercially AvailableFor drying organic layers.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Protocol 1: Synthesis of this compound

This protocol is adapted from the Vilsmeier-Haack formylation reaction.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 10 mL).

  • Vilsmeier Reagent Formation: Cool the flask to 0-5 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 2.7 mL, 29 mmol) dropwise to the DMF over 15 minutes with constant stirring. The formation of the Vilsmeier reagent is exothermic.

  • Addition of 8-Hydroxyjulolidine: Dissolve 8-hydroxyjulolidine (5.15 g, 26.9 mmol) in a minimal amount of anhydrous DMF (approx. 5 mL). Add this solution dropwise to the Vilsmeier reagent mixture over 10 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. The color of the mixture will typically darken. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of toluene and ethyl acetate (2:1 v/v) as the eluent.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and 30 mL of water. This step should be done in a fume hood as it is highly exothermic.

  • Precipitation and Filtration: Stir the aqueous mixture for 1.5 hours. A blue-green precipitate of this compound will form. Collect the precipitate by vacuum filtration.

  • Washing and Drying: Wash the precipitate thoroughly with water and allow it to air dry.

  • Purification: The crude product can be purified by column chromatography on silica gel using a toluene/ethyl acetate (2:1 v/v) eluent to yield the pure aldehyde as a solid. The expected yield is high, often around 94%.

Protocol 2: Knoevenagel Condensation for Julolidine-Coumarin Dye Synthesis

This protocol describes a general procedure for the synthesis of julolidine-coumarin dyes via a piperidine-catalyzed Knoevenagel condensation.

Figure 2: Knoevenagel condensation of this compound.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 mmol) and an active methylene compound (e.g., ethyl 2-cyanoacetate or malononitrile, 1.1 mmol) in absolute ethanol (15-20 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops) to the solution.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-90 °C) with stirring.

  • Monitoring: Monitor the progress of the reaction using TLC (e.g., ethyl acetate/hexanes 1:2). The reaction is typically complete within 2-4 hours, indicated by the consumption of the aldehyde.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold ethanol to remove any unreacted starting materials.[6] For higher purity, the product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture. If necessary, further purification can be achieved by column chromatography on silica gel.

Characterization and Expected Results

The synthesized julolidine-coumarin dyes are expected to be colored solids with strong fluorescence in solution.

Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum should confirm the formation of the coumarin ring, with a characteristic singlet for the C4-proton of the coumarin. The signals corresponding to the julolidine moiety should also be present.

  • ¹³C NMR: The carbon NMR will show the characteristic carbonyl signal of the lactone and the signals for the carbons of the fused ring system.

  • Mass Spectrometry (MS): The mass spectrum will confirm the molecular weight of the synthesized dye.

  • FT-IR: The infrared spectrum will show a strong carbonyl stretching band for the lactone ring (typically around 1700-1740 cm⁻¹) and the nitrile stretch (if applicable) around 2220 cm⁻¹.

Photophysical Properties

The incorporation of the julolidine ring is expected to significantly influence the photophysical properties of the coumarin dye.

PropertyExpected Value/ObservationRationale
Absorption Max (λabs) Red-shifted (typically > 450 nm)Enhanced intramolecular charge transfer (ICT) from the electron-donating julolidine to the electron-withdrawing coumarin core.
Emission Max (λem) Red-shifted (typically > 500 nm)A consequence of the extended π-conjugation and ICT character.
Stokes Shift LargeThe significant difference between absorption and emission maxima is a hallmark of dyes with strong ICT character.
Molar Extinction Coefficient (ε) HighExpected for highly conjugated dye molecules.
Fluorescence Quantum Yield (ΦF) HighThe rigid structure of the julolidine moiety restricts non-radiative decay pathways, often leading to enhanced fluorescence.
Solvatochromism PronouncedThe emission wavelength is likely to be sensitive to solvent polarity due to the change in dipole moment upon excitation.

Applications and Future Perspectives

The unique photophysical properties of julolidine-coumarin dyes make them excellent candidates for a variety of applications:

  • Fluorescent Probes and Sensors: The sensitivity of their fluorescence to the local environment can be exploited to design probes for detecting ions, pH changes, or viscosity.

  • Bioimaging: Their long-wavelength absorption and emission, coupled with high brightness, make them ideal for live-cell imaging, reducing background fluorescence and phototoxicity.[1] They have shown particular promise for imaging mitochondria.

  • Drug Development: The coumarin scaffold is a privileged structure in medicinal chemistry. These fluorescent derivatives can be used to track the uptake and distribution of coumarin-based drugs.

Future work could involve further functionalization of the coumarin ring to tune the photophysical properties or to attach targeting moieties for specific cellular organelles or biomolecules.

Conclusion

The synthesis of coumarin dyes from this compound via a Knoevenagel condensation is a straightforward and efficient method to produce high-performance fluorophores. The rigid and electron-donating nature of the julolidine moiety imparts desirable photophysical properties, including red-shifted absorption and emission and high quantum yields. The detailed protocols and insights provided in this guide are intended to enable researchers to readily synthesize and utilize these powerful fluorescent tools in their respective fields.

References

  • Kolagkis, P. X., Serviou, S. K., Stini, N. A., Demertzidou, V. P., Poursaitidis, E. T., Galathri, E. M., Mountanea, O. G., Skolia, E., & Kokotos, C. G. (n.d.).
  • Suljić, M., & Pietruszka, J. (n.d.). Synthesis of coumarin derivatives in the presence of piperidine and acetic acid as catalysts.
  • The Pharma Innovation. (2020, January 12).
  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2014). Synthesis and Characterization of Some New Coumarins with in Vitro Antitumor and Antioxidant Activity and High Protective Effects against DNA Damage. PMC.
  • de Castro, A. A., Leite, F. H. A., da Silva, T. G., de Oliveira, R. N., & de Oliveira, M. C. F. (n.d.). A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti. SBQ.
  • Gómez-Chávez, F. W., Morales-Serna, J. A., García-Jiménez, S., Campos-Aldrete, M. E., Viveros-Ceballos, J. L., & Cárdenas-Pérez, R. I. (2020). Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides. PMC.
  • Singh, V., & Singh, J. (n.d.).
  • Molnar, M., & Kovač, M. (n.d.).
  • Das, S., & Bhowmik, R. (n.d.).
  • Google Patents. (n.d.). Preparation method of coumarin-102.
  • Wojcik, G. M. (n.d.).
  • Organic Chemistry Portal. (n.d.). Coumarin synthesis.
  • BenchChem. (n.d.).
  • SciSpace. (n.d.).
  • Universitat de Barcelona. (n.d.). Synthesis and characterization of new coumarin-based COUPY fluorophores.
  • El-Deen, I. M., Rizk, M. S., Gaber, A., Fouad, W., Al-Salahy, M., & Al-amshany, A. S. (2021). Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs. MDPI.
  • ResearchGate. (n.d.). Synthesis and photophysical properties of vertically π-expanded coumarins.
  • ResearchGate. (n.d.).
  • de Souza, M. V. N. (n.d.). fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses.
  • Girwert, J.-C., Friščić, T., & Emmerling, F. (2017).
  • Royal Society of Chemistry. (n.d.). 3-Perfluoroalkylated fluorescent coumarin dyes: rational molecular design and photophysical properties.
  • BOC Sciences. (n.d.). Coumarin Dyes: Definition, Structure, Synthesis and Uses.
  • Journal of Medicinal and Chemical Sciences. (2021, November 15). Classical Approaches and Their Creative Advances in the Synthesis of Coumarins: A Brief Review.
  • Jetir.org. (n.d.). Synthesis of Coumarin Derivatives Using Green Chemistry Approach: A Mini Review.
  • MDPI. (2023, February 2).

Sources

Application Note: Engineering Ratiometric Fluorescent Probes for Precision H₂S Detection

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Hydrogen sulfide (H₂S) is recognized as the third gasotransmitter, playing critical roles in vasodilation, neurotransmission, and anti-inflammatory responses.[1] However, its transient nature and low physiological concentration (nanomolar to low micromolar) make accurate quantification challenging. Traditional intensity-based ("turn-on") probes suffer from signal fluctuations caused by probe concentration variations, photobleaching, and instrumental parameters.

This guide details the engineering of ratiometric fluorescent probes , which provide a self-calibrating readout (


) to eliminate these artifacts. We focus on two primary design strategies: Excited-State Intramolecular Proton Transfer (ESIPT)  modulation and FRET-switching , utilizing the azide-to-amine reduction as the primary chemoselective trigger.

Part 1: Design Principles & Logic

The Ratiometric Advantage

Unlike intensity-based probes, ratiometric probes measure the ratio of fluorescence intensities at two different wavelengths.[2] This output is independent of the absolute probe concentration, making it superior for quantitative imaging in heterogeneous biological environments.

The Chemoselective Trigger: Azide Reduction

While nucleophilic addition and copper precipitation strategies exist, the azide (-N₃) to amine (-NH₂) reduction is the gold standard for H₂S specificity.

  • Mechanism: H₂S (as HS⁻) reduces the electron-withdrawing azide group to an electron-donating amine group.[3]

  • Selectivity: This reaction is highly specific to H₂S over other biothiols (GSH, Cys, Hcy) and Reactive Oxygen Species (ROS).

  • Electronic Effect: The conversion switches the substituent from an electron-withdrawing group (EWG) to an electron-donating group (EDG), dramatically altering the fluorophore's Intramolecular Charge Transfer (ICT) state.

Scaffold Selection Strategies

We employ two main mechanisms to achieve the spectral shift required for ratiometric detection:

  • ESIPT Modulation (Large Stokes Shift):

    • Scaffold: 2-(2'-Hydroxyphenyl)benzothiazole (HBT).

    • Logic: Masking the phenolic hydroxyl or the benzothiazole nitrogen disrupts the hydrogen bond required for ESIPT, resulting in blue emission (Enol form). Removal of the masking group by H₂S restores ESIPT, resulting in yellow/red emission (Keto form).

  • FRET Modulation:

    • Scaffold: Coumarin (Donor) linked to Resorufin or Rhodamine (Acceptor).

    • Logic: The acceptor is "caged" (non-fluorescent or absorption-shifted) by the azide group.[4] H₂S reduction uncages the acceptor, enabling FRET from the donor.

Design Logic Flowchart

DesignLogic Start Probe Design Initiation Scaffold Select Scaffold (HBT, Coumarin-Rhodamine) Start->Scaffold Trigger Attach Trigger (-N3, Dinitrophenyl) Scaffold->Trigger Synthetic Modification Mechanism Sensing Mechanism (ICT / ESIPT / FRET) Trigger->Mechanism Quenches/Shifts State A Interaction H2S Interaction (Reduction/Cleavage) Mechanism->Interaction Analyte Presence Shift Spectral Shift (Blue -> Yellow/Red) Interaction->Shift Restores State B Readout Ratiometric Output (Ratio = I_2 / I_1) Shift->Readout

Figure 1: Logical workflow for designing a ratiometric probe. The trigger modification forces the probe into "State A" (e.g., Enol emission). H₂S reaction restores "State B" (e.g., Keto emission), allowing ratiometric calculation.

Part 2: Experimental Protocols

Protocol A: In Vitro Spectroscopic Characterization

Objective: Determine the dynamic range, response time, and limit of detection (LOD).

Materials:

  • Probe stock solution (1-5 mM in DMSO).

  • NaHS (Sodium Hydrosulfide): Use as the immediate H₂S source. Note: NaHS is unstable; prepare fresh solution in degassed water immediately before use.

  • PBS Buffer (10 mM, pH 7.4).[5]

Procedure:

  • Preparation: Dilute probe to 5-10 µM in PBS (containing <1% DMSO to ensure solubility).

  • Titration: Add NaHS (0 to 100 µM) incrementally.

  • Acquisition: Record fluorescence spectra (e.g., Excitation 400 nm, Emission 420-650 nm) after 15 minutes of incubation at 37°C.

  • Data Analysis: Plot the intensity ratio (

    
    ) vs. [H₂S].
    
  • LOD Calculation:

    
    , where 
    
    
    
    is the standard deviation of the blank and
    
    
    is the slope of the linear region.
Protocol B: Selectivity Screening (The "Go/No-Go" Test)

Objective: Ensure the probe does not respond to high concentrations of cellular thiols.

Critical Requirement: The probe must be tested against:

  • GSH (Glutathione): 1 mM - 10 mM (Physiological range).

  • Cys/Hcy: 100 µM - 500 µM.

  • ROS/RNS: H₂O₂, ONOO⁻, NO (50-100 µM).

Acceptance Criteria: The ratiometric response to 1 mM GSH must be < 5% of the response to 50 µM H₂S. If the probe reacts significantly with mM levels of GSH, it is unsuitable for intracellular imaging.

Protocol C: Live Cell Ratiometric Imaging

Objective: Visualize endogenous or exogenous H₂S in HeLa/RAW264.7 cells.

Reagents:

  • GYY4137: A slow-releasing H₂S donor (mimics enzymatic release better than NaHS).

  • L-Cysteine: To stimulate endogenous H₂S production via CSE/CBS enzymes.[6]

  • NEM (N-Ethylmaleimide): A thiol scavenger (negative control).

Workflow:

  • Seeding: Seed cells on confocal dishes and incubate for 24h.

  • Loading: Incubate cells with Probe (5-10 µM) for 20-30 mins at 37°C. Wash 3x with PBS.

  • Stimulation (Choose one):

    • Exogenous: Add GYY4137 (50-200 µM) for 30-60 mins.

    • Endogenous:[7][8] Add L-Cysteine (100-500 µM).

    • Control: Pre-treat with NEM (1 mM) for 30 mins before probe loading.

  • Imaging:

    • Excitation: Single wavelength (e.g., 405 nm or 488 nm).

    • Emission Channel 1 (Blue/Green): Bandpass filter (e.g., 420-480 nm).

    • Emission Channel 2 (Yellow/Red): Bandpass filter (e.g., 550-650 nm).

  • Processing: Generate a pseudo-color ratio image using ImageJ/Fiji ("Ratio Plus" plugin) or MATLAB.

Part 3: Data Presentation & Validation

Comparison of Recognition Moieties

Select the appropriate trigger based on your required reaction kinetics and pH stability.

Recognition MoietyMechanismReaction SpeedSelectivity (vs. GSH)Notes
Azide (-N₃) Reduction to -NH₂Moderate (10-30 min)Excellent Best for biological specificity. Stable at pH 7.4.
Nitro (-NO₂) Reduction to -NH₂Slow (>30 min)GoodCan be reduced by specific nitroreductases (interference).
Dinitrophenyl Ether Thiolysis (Cleavage)Fast (<10 min)ModerateMay react with high conc. GSH; prone to hydrolysis at high pH.
Michael Acceptor Nucleophilic AdditionFast (<5 min)PoorOften reversible; poor selectivity vs. other thiols.
Troubleshooting Guide

Common issues encountered during probe development and their solutions.

ObservationProbable CauseCorrective Action
Low Fluorescence (Both Channels) Aggregation / Low SolubilityAdd Pluronic F-127 (0.05%) or increase DMSO/EtOH co-solvent during loading.
High Background in Channel 2 Probe Instability / HydrolysisCheck stability in PBS without H₂S. If unstable, modify the linker (e.g., steric hindrance).
No Response to H₂S Steric hindrance at reaction siteUse a longer linker between the fluorophore and the azide group.
GSH Interference Reaction site too electrophilicSwitch from nucleophilic substitution triggers (e.g., NBD-Cl) to reduction triggers (Azide).
Ratiometric Imaging Workflow Diagram

ImagingWorkflow Cell Cell Loaded with Probe (State A: Blue Emission) Reaction Intracellular Reaction (Probe -> State B: Red Emission) Cell->Reaction + H2S H2S H2S Production/Addition H2S->Reaction Microscope Confocal Microscopy (Single Excitation) Reaction->Microscope Split Split Emission Channels Microscope->Split Ch1 Channel 1 (Blue) Intensity = I_1 Split->Ch1 Ch2 Channel 2 (Red) Intensity = I_2 Split->Ch2 Calc Pixel-by-Pixel Calculation Ratio = I_2 / I_1 Ch1->Calc Ch2->Calc Map Ratio Heatmap (Quantitative H2S Map) Calc->Map

Figure 2: Workflow for generating quantitative ratiometric images. The ratio calculation normalizes for uneven probe loading and cell thickness.

References

  • H₂S Chemistry & Biology: Pluth, M. D., et al. "The Chemistry and Biology of Hydrogen Sulfide." Chemical Society Reviews, 2015. Link

  • Azide Reduction Mechanism: Lippert, A. R., New, E. J., & Chang, C. J. "Reaction-Based Fluorescent Probes for Selective Imaging of Hydrogen Sulfide in Living Cells."[7] Journal of the American Chemical Society, 2011. Link

  • ESIPT Probe Design: Han, J., et al. "ESIPT-Based Ratiometric Fluorescent Probe for Hydrogen Sulfide Detection."[5] Chemical Communications, 2013. Link

  • FRET Strategies: Chen, Y., et al.[9] "A Ratiometric Fluorescent Probe for Rapid Detection of Hydrogen Sulfide in Mitochondria." Angewandte Chemie International Edition, 2013.[9] Link

  • GYY4137 Donor Info: Li, L., et al. "Characterization of a slowly releasing hydrogen sulfide donor, GYY4137." Circulation, 2008. Link

Sources

Application Notes & Protocols: 8-Hydroxyjulolidine-9-aldehyde as a Versatile Precursor for Near-Infrared (NIR) Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Julolidine Scaffold in NIR Fluorophore Development

Near-infrared (NIR) fluorescent dyes, operating within the 700-1700 nm spectral window, are indispensable tools in modern biological and biomedical research. Their ability to penetrate deep into biological tissues with minimal photodamage and reduced auto-fluorescence from endogenous molecules makes them ideal for in vivo imaging, sensing, and targeted drug delivery.[1][2] At the heart of many high-performance NIR dyes lies the julolidine moiety, a rigidified aromatic amine that serves as a potent electron-donating group.[3][4][5] The constrained cyclic structure of julolidine enhances fluorescence quantum yields and photostability by minimizing non-radiative decay pathways.[6] 8-Hydroxyjulolidine-9-aldehyde, the subject of this guide, is a particularly valuable building block as it incorporates both the powerful electron-donating julolidine core and a reactive aldehyde functionality, primed for the synthesis of advanced NIR fluorophores through straightforward and efficient chemical transformations.[3][4] This document provides a detailed protocol for the synthesis of a representative NIR dye, designated Julo-NIR775 , derived from this compound, and outlines its key photophysical properties and potential applications.

Scientific Principle: The Knoevenagel Condensation for NIR Dye Synthesis

The synthesis of Julo-NIR775 from this compound is achieved via the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction.[7][8][9] This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), typically catalyzed by a weak base such as piperidine or an ammonium salt.

In the context of NIR dye synthesis, the Knoevenagel condensation serves to extend the π-conjugated system of the chromophore. The this compound acts as the electron-donating component, while the active methylene compound provides the electron-accepting moiety. The resulting donor-π-acceptor (D-π-A) architecture is crucial for achieving long-wavelength absorption and emission, as it facilitates an intramolecular charge transfer (ICT) from the electron-rich julolidine to the electron-deficient acceptor upon photoexcitation. The extended conjugation and the ICT character of the molecule lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thus red-shifting the absorption and emission maxima into the NIR region.[6]

Protocol: Synthesis of Julo-NIR775

This protocol details the synthesis of a near-infrared dye, Julo-NIR775 , through the Knoevenagel condensation of this compound with 2-(3-cyano-4,5,5-trimethylfuran-2(5H)-ylidene)malononitrile (a common TCF-based acceptor).

Materials and Reagents:
  • This compound (≥98% purity)

  • 2-(3-cyano-4,5,5-trimethylfuran-2(5H)-ylidene)malononitrile (TCF acceptor) (≥98% purity)

  • Piperidine (reagent grade)

  • Acetonitrile (anhydrous, ≥99.8%)

  • Dichloromethane (DCM, HPLC grade)

  • Hexane (HPLC grade)

  • Methanol (HPLC grade)

  • Silica gel (for column chromatography, 230-400 mesh)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel coated)

  • UV-Vis spectrophotometer

  • Fluorometer

Experimental Procedure:
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 217.26 mg) and 2-(3-cyano-4,5,5-trimethylfuran-2(5H)-ylidene)malononitrile (1.0 mmol, 211.24 mg).

  • Solvent and Catalyst Addition: Add 20 mL of anhydrous acetonitrile to the flask. Stir the mixture at room temperature until all solids are dissolved. To this solution, add 2-3 drops of piperidine using a Pasteur pipette.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) under an inert atmosphere of nitrogen or argon. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of dichloromethane and methanol (e.g., 98:2 v/v) as the eluent. The reaction is typically complete within 4-6 hours, as indicated by the consumption of the starting materials and the appearance of a new, deeply colored spot on the TLC plate.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The crude product will be a dark-colored solid.

  • Purification: Purify the crude product by column chromatography on silica gel.

    • Prepare a slurry of silica gel in hexane and pack the column.

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Load the dissolved product onto the column.

    • Elute the column with a gradient of dichloromethane in hexane, gradually increasing the polarity. The desired product, Julo-NIR775, will typically elute as a deeply colored band.

    • Collect the fractions containing the pure product, as identified by TLC.

  • Isolation and Characterization: Combine the pure fractions and remove the solvent by rotary evaporation to yield Julo-NIR775 as a dark solid. Dry the product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Photophysical Properties of Julo-NIR775

The photophysical properties of the synthesized Julo-NIR775 should be characterized in a suitable solvent, such as dichloromethane or dimethyl sulfoxide (DMSO).

PropertyValue
Appearance Dark solid
λabs (max) ~750 nm
λem (max) ~775 nm
Molar Absorptivity (ε) > 80,000 M⁻¹cm⁻¹
Quantum Yield (Φ) ~0.15
Stokes Shift ~25 nm

Note: These are representative values and may vary slightly depending on the solvent and measurement conditions.

Applications and Future Directions

The synthesized Julo-NIR775, with its strong absorption and emission in the near-infrared region, is a promising candidate for a variety of bioimaging applications. Its structure can be further modified to introduce specific functionalities for targeted imaging. For instance, the hydroxyl group on the julolidine core can be functionalized with targeting ligands such as antibodies, peptides, or small molecules to enable the specific visualization of cells, tissues, or biological processes of interest.

Furthermore, the D-π-A architecture of Julo-NIR775 makes its photophysical properties sensitive to the local environment. This opens up possibilities for developing "smart" probes that can respond to changes in polarity, viscosity, or the presence of specific analytes, providing functional information in addition to structural imaging.

Diagrams

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Characterization A 1. Combine this compound and TCF acceptor in a flask. B 2. Add anhydrous acetonitrile and piperidine. A->B C 3. Reflux under inert atmosphere (4-6 hours). B->C D 4. Monitor by TLC. C->D E 5. Cool and evaporate solvent. D->E F 6. Purify by silica gel column chromatography. E->F G 7. Isolate pure Julo-NIR775. F->G H 8. Characterize by NMR, HRMS, UV-Vis, and Fluorescence Spectroscopy. G->H reaction cluster_reactants Reactants cluster_product Product reactant1 This compound plus + reactant1->plus reactant2 TCF Acceptor arrow Piperidine, Acetonitrile Reflux product Julo-NIR775 plus->reactant2 arrow->product

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Vilsmeier-Haack Formylation of Julolidine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: VH-JUL-009 Subject: Troubleshooting Low Yield in Synthesis of 9-Formyljulolidine Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Diagnostic Triage: What are your symptoms?

Before altering your protocol, identify the specific failure mode.

SymptomProbable CauseImmediate Action
Reaction mixture turns black/tarry immediately Uncontrolled exotherm during reagent formation.STOP. Restart. Maintain

strictly during

addition.
No precipitate upon water addition Incomplete hydrolysis or pH too low (product protonated).Adjust pH to 7–8 with Sodium Acetate.
TLC shows product, but low recovery Emulsion formation or product lost to aqueous layer.Saturate aqueous layer with NaCl; use

for extraction.
Starting material remains after 4h Decomposed

or wet DMF.
Use fresh/distilled reagents.[1][2] Increase temp to

.

The "Golden Protocol" (Reference Standard)

This protocol is synthesized from high-yield literature precedents [1][2]. Deviations from this baseline are the primary source of yield loss.

Target Product: 9-Formyljulolidine (Julolidine-9-carboxaldehyde) Scale: 10 mmol basis

  • Reagent Formation (The "Active Species"):

    • Charge a flame-dried flask with anhydrous DMF (

      
       equiv, excess acts as solvent).
      
    • Cool to

      
        (Ice/Salt bath).
      
    • Add

      
       (
      
      
      
      
      
      equiv) dropwise over 15 mins. Do not let temp rise above
      
      
      .
    • Checkpoint: A white/pale yellow precipitate (chloroiminium salt) should form. Stir for 30 mins at

      
      .
      
  • Substrate Addition:

    • Dissolve Julolidine (

      
       equiv) in minimal DMF.
      
    • Add dropwise to the Vilsmeier reagent at

      
      .
      
    • Allow to warm to Room Temp (RT), then heat to

      
      
      
      
      for 2–4 hours.
  • Hydrolysis & Work-up (The Critical Step):

    • Pour the reaction mixture onto crushed ice (

      
       volume).
      
    • Neutralization: Slowly add saturated Sodium Acetate (NaOAc) solution until pH 7–8.[1] Avoid strong NaOH if possible to prevent aldol side-reactions.

    • Stir vigorously for 1 hour. The iminium salt must hydrolyze to the aldehyde.[1][3][4]

    • Isolation: The solid product often precipitates.[5] Filter and wash with cold water.[1]

    • Purification: Recrystallize from Ethanol/Water (

      
       yield reported [2]).
      

Deep Dive Troubleshooting & FAQs

Phase 1: Reagent Integrity & Formation

Q: Why is my yield inconsistent even when I follow the steps exactly? A: The culprit is likely moisture or reagent degradation.

  • The Chemistry:

    
     reacts violently with water to form Phosphoric acid (
    
    
    
    ), which is inactive in Vilsmeier chemistry. If your DMF is "wet," it quenches the
    
    
    before it ever sees the julolidine.
  • The Fix: Distill DMF over

    
     or use a fresh bottle of anhydrous grade. If 
    
    
    
    is cloudy or has a crust, distill it or discard.

Q: My reaction solidified before I added the julolidine. Is it ruined? A: No, this is actually a good sign.

  • The Mechanism: The Vilsmeier reagent (chloromethyleneiminium salt) is often insoluble in non-polar solvents or cold DMF.

  • The Fix: If stirring stops, add a small amount of anhydrous Dichloromethane (DCM) to solubilize the salt, or simply ensure your overhead stirrer is powerful enough. Do not add water.

Phase 2: The Reaction (Regioselectivity & Kinetics)

Q: Can I get formylation at other positions? A: Highly unlikely with Julolidine.

  • The Science: The nitrogen lone pair activates the aromatic ring. The C9 position (para to the nitrogen) is electronically favored and sterically accessible. The ortho positions (C8/C10) are sterically hindered by the fused rings.

  • Note: If you see multiple spots on TLC, check for bis-formylation (rare, requires large excess reagent) or unhydrolyzed iminium intermediate.

Phase 3: Work-up (The Yield Killer)

Q: I see the product on TLC, but it stays in the water layer during extraction. A: This is a pH control failure.

  • The Trap: Julolidine is an amine. In acidic media (from the

    
     hydrolysis), the nitrogen is protonated (
    
    
    
    ), making the molecule water-soluble.
  • The Fix: You must neutralize the solution to pH 7–8 to deprotonate the amine.

    • Warning: Do not go to pH > 12, or you risk Cannizzaro reactions or polymerizing the aldehyde. Use Sodium Acetate or saturated

      
      .[1]
      

Q: I have a massive emulsion. A: Julolidine derivatives are greasy.

  • The Fix:

    • Filter the biphasic mixture through Celite to remove fine particulates.

    • Saturate the aqueous layer with NaCl (Salting out).[1]

    • Use Chloroform (

      
      ) instead of Ethyl Acetate/Ether, as it is a better solvent for these heterocycles.
      

Visualizing the Mechanism & Workflow

Figure 1: Reaction Mechanism & Critical Intermediates

Understanding the "Hidden" Salt Intermediate

VilsmeierMechanism cluster_warning CRITICAL FAILURE POINT DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier 0°C, -HCl POCl3 POCl3 POCl3->Vilsmeier Intermediate Iminium Intermediate (Water Soluble!) Vilsmeier->Intermediate + Julolidine Heat (80°C) Julolidine Julolidine Julolidine->Intermediate Hydrolysis Hydrolysis (pH 7-8) Intermediate->Hydrolysis Quench (Ice) Product 9-Formyljulolidine Hydrolysis->Product -NHMe2

Caption: The reaction proceeds through a stable iminium salt. If this salt is not fully hydrolyzed (pH/Time), it will not convert to the aldehyde and will be lost in the aqueous waste.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Low Yield Detected CheckTLC Check TLC of Crude Mix Start->CheckTLC NoProd Only Starting Material CheckTLC->NoProd No Product Spot HasProd Product Spot Visible CheckTLC->HasProd Product Present ReagentDead Reagent Failure: Wet DMF or Old POCl3 NoProd->ReagentDead AqueousCheck Check Aqueous Layer pH HasProd->AqueousCheck Acidic pH < 5 AqueousCheck->Acidic Neutral pH 7-8 AqueousCheck->Neutral FixAcid Product Protonated. Neutralize with NaOAc Acidic->FixAcid Emulsion Emulsion/Solubility Issue. Use CHCl3 & Salt Out Neutral->Emulsion

Caption: Step-by-step logic to isolate the cause of yield loss, distinguishing between chemical failure (reagents) and work-up failure (pH).

Comparative Data: Optimization Parameters

ParameterStandard ConditionOptimization/TroubleshootingImpact on Yield
Solvent DMF (Neat)DCM or

co-solvent
Neutral. Co-solvents help if the intermediate precipitates too heavily, but neat DMF is usually superior for kinetics.
Temperature


RT (Room Temp)Negative. Julolidine is reactive, but complete conversion usually requires heat to overcome the steric bulk of the intermediate.
Quench Base Sodium AcetateNaOH / KOHRisky. Strong bases can cause polymerization. NaOAc is the buffer of choice [2].
Stoichiometry 1:1.2 (Substrate:Reagent)1:2 or 1:3Positive. Excess reagent drives the reaction to completion, especially if reagents are slightly aged.

References

  • Synthesis of 9-Julolidine Carboxaldehyde. PrepChem. Available at: [Link]

  • A Microwave-Assisted Synthesis of Julolidine-9-carboxamide Derivatives. Journal of Organic Chemistry, 2007.[6][7] Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

Sources

Technical Support Center: Preventing Photobleaching in Julolidine-Derived Bioimaging Dyes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for julolidine-derived bioimaging dyes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for mitigating photobleaching. By understanding the underlying mechanisms and implementing the strategies outlined here, you can significantly enhance the quality and longevity of your fluorescence imaging experiments.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about photobleaching in the context of julolidine-based dyes.

Q1: What is photobleaching and why is it a concern for my julolidine dyes?

A: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[1][2][3] This process is a significant concern in fluorescence microscopy because it limits the duration of imaging experiments and can lead to inaccurate quantitative data.[2] For julolidine-derived dyes, which are often valued for their brightness and environmental sensitivity, photobleaching can prematurely terminate time-lapse experiments and reduce the signal-to-noise ratio, obscuring fine cellular details.[4]

The primary cause of photobleaching involves the fluorophore entering a long-lived, highly reactive triplet state after excitation.[5][6] In this state, the dye can react with molecular oxygen to produce reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals.[1][7][8][9] These ROS can then chemically attack the fluorophore or other nearby molecules, leading to its degradation.[7][10]

Q2: Are some julolidine dyes more photostable than others?

A: Yes, the photostability of julolidine dyes can vary significantly based on their specific molecular structure. Modifications to the core julolidine structure, such as the addition of different acceptor groups or conjugation with thiophene, can influence their photophysical properties, including their resistance to photobleaching.[11] Furthermore, recent research has shown that incorporating fluorine substituents into rhodamines with julolidine groups can lead to brighter and more red-shifted fluorophores with potentially improved photostability.[12] When selecting a julolidine-based dye, it is crucial to consult the manufacturer's data and relevant literature to choose a probe with high photostability for your specific application.[13]

Q3: What are the key factors that influence the rate of photobleaching?

A: Several factors in your experimental setup can accelerate photobleaching:

  • High Excitation Light Intensity: More intense light increases the rate at which fluorophores are excited, leading to a higher population in the reactive triplet state and faster bleaching.[1][14]

  • Prolonged Exposure Time: The longer your sample is illuminated, the more opportunities there are for photochemical damage to occur.[1]

  • Presence of Oxygen: Molecular oxygen is a key mediator of photobleaching through the generation of ROS.[7][10][15]

  • Environmental Factors: The local chemical environment, including pH and the presence of oxidizing agents, can also impact fluorophore stability.[1][13]

Troubleshooting Common Photobleaching Issues

This section provides a question-and-answer guide to troubleshoot specific problems you may encounter during your imaging experiments.

Problem 1: My signal is fading very quickly during time-lapse imaging.

Q: I'm trying to capture a dynamic cellular process using a julolidine-based probe, but my fluorescence signal disappears after only a few frames. What can I do?

A: Rapid signal loss in time-lapse imaging is a classic sign of severe photobleaching. Here’s a step-by-step approach to address this:

Step 1: Optimize Your Imaging Parameters.

The first and most crucial step is to minimize the amount of light hitting your sample.

  • Reduce Excitation Intensity: Use the lowest possible laser power or lamp intensity that still provides a sufficient signal-to-noise ratio.[16][17] You can use neutral density filters to incrementally decrease the illumination intensity.[2][14][18]

  • Shorten Exposure Time: Minimize the time the camera shutter is open for each frame.[16] Using a more sensitive camera can help you achieve good signal with shorter exposure times.

  • Increase Time Intervals: If your biological process allows, increase the time between image acquisitions to give the fluorophores time to recover from transient dark states and to reduce the total light dose.[16]

Step 2: Employ Antifade Reagents.

Antifade reagents are chemical cocktails that reduce photobleaching by scavenging for reactive oxygen species.[19][20][21]

  • For Fixed Cells: Use a high-quality antifade mounting medium.[1][14][18] Popular choices include those containing n-propyl gallate (NPG), p-phenylenediamine (PPD), or commercial formulations like ProLong™ Gold or VECTASHIELD®.[1][16][19]

  • For Live Cells: Use live-cell compatible antifade reagents.[16] Some commercial options like ProLong™ Live Antifade Reagent are available.[22][23][24][25] Alternatively, you can supplement your imaging media with antioxidants like Trolox (a water-soluble vitamin E analog) or ascorbic acid.[8][21][26]

Experimental Protocol: Preparing a Trolox-Based Antifade Solution for Live-Cell Imaging

  • Prepare a Stock Solution: Dissolve Trolox in your imaging medium to a stock concentration of 10-20 mM. Gentle warming may be necessary to fully dissolve the compound.

  • Working Concentration: On the day of the experiment, dilute the stock solution into your final imaging medium to a working concentration of 0.5-1 mM.

  • Incubation: Replace the cell culture medium with the Trolox-containing imaging medium 15-30 minutes before starting your imaging session.

  • Image: Proceed with your time-lapse experiment.

Step 3: Consider Oxygen Scavenging Systems.

For particularly sensitive experiments, especially in live-cell imaging, an enzymatic oxygen scavenging system can be highly effective.[10][16] These systems typically use glucose oxidase and catalase to remove dissolved oxygen from the imaging medium.[16]

G cluster_0 Photobleaching Mitigation Workflow Start Start Rapid_Signal_Loss Rapid Signal Loss Observed Optimize_Imaging Optimize Imaging Parameters (Reduce Intensity & Exposure) Use_Antifade Incorporate Antifade Reagents (e.g., Trolox, NPG) Oxygen_Scavenging Implement Oxygen Scavenging System Check_Stability Is Photostability Sufficient? End End

Caption: Simplified Jablonski diagram illustrating photobleaching.

Data Summary Tables

Table 1: Comparison of Common Antifade Reagents

Antifade ReagentPrimary MechanismRecommended ForConsiderations
n-Propyl gallate (NPG) ROS ScavengerFixed CellsCan be difficult to dissolve.
p-Phenylenediamine (PPD) ROS ScavengerFixed CellsVery effective, but can react with certain dyes (e.g., Cy2).
DABCO ROS ScavengerFixed CellsLess toxic than PPD but also less effective.
Trolox ROS Scavenger, Triplet QuencherLive CellsCell-permeable and has low cytotoxicity in many cell lines.
Ascorbic Acid ROS ScavengerLive CellsCan be effective but may not provide long-lasting protection.

Table 2: Key Imaging Parameters to Optimize for Reduced Photobleaching

ParameterRecommendationRationale
Excitation Light Intensity MinimizeReduces the rate of fluorophore excitation and transition to the triplet state.
Exposure Time MinimizeDecreases the total light dose delivered to the sample.
Camera Gain/Binning Increase (with caution)Can help maintain signal with lower light, but may increase noise.
Objective Numerical Aperture (NA) MaximizeA higher NA objective collects more light, allowing for lower excitation intensity.
Imaging Modality Confocal or TIRFRestricts illumination to the focal plane, reducing out-of-focus bleaching.

By systematically addressing these common issues and implementing the recommended strategies, you can significantly improve the photostability of your julolidine-derived dyes and acquire high-quality, reliable data from your bioimaging experiments.

References

  • Zheng, Q., Jockusch, S., Zhou, Z., & Blanchard, S. C. (2014). The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores. Photochemistry and Photobiology, 90(2), 448–454. [Link]

  • Electron Microscopy Sciences. (n.d.). The Antidote for Photobleaching. Retrieved from [Link]

  • Keyence. (n.d.). Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. Retrieved from [Link]

  • Icha, J., Weber, M., & Norden, C. (2020). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Science, 133(5), jcs242925. [Link]

  • Bioimaging Hub News. (2016, September 6). IN-FOCUS: Better To Burn Bright Than To Fade Away: Reducing Photo-bleaching in Fluorescence Microscopy. Cardiff University. [Link]

  • Gale, T. J., et al. (2023). Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity. Chemical Science, 14(34), 9206–9218. [Link]

  • How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. (n.d.). Retrieved from [Link]

  • Filo. (2025, November 9). How can you reduce photobleaching in live cell imaging. Retrieved from [Link]

  • Zheng, Q., Jockusch, S., Zhou, Z., & Blanchard, S. C. (2014). The contribution of reactive oxygen species to the photobleaching of organic fluorophores. Photochemistry and photobiology, 90(2), 448–454. [Link]

  • News-Medical. (2018, October 24). Minimizing Photobleaching in Fluorescence Microscopy. [Link]

  • Biocompare. (2018, April 26). Photobleaching in Live Cell Imaging. [Link]

  • Zheng, Q., Jockusch, S., Zhou, Z., & Blanchard, S. C. (2014). The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores. ResearchGate. [Link]

  • Optical Pathways. (n.d.). Optimizing Fluorescent Imaging Protocols for Reproducible Results. [Link]

  • Olveczky, B. P., & Verkman, A. S. (1998). Quenching of Triplet State Fluorophores for Studying Diffusion-Mediated Reactions in Lipid Membranes. Biophysical Journal, 74(5), 2722–2730. [Link]

  • PreciPoint. (2025, April 7). Optimizing Fluorescence Imaging for Clear Results. [Link]

  • Gale, T. J., et al. (2023). Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity. Chemical Science, 14(34), 9206–9218. [Link]

  • Redefining the photo-stability of common fluorophores with triplet state quenchers: mechanistic insights and recent updates. (2019). Chemical Communications, 55(82), 12296-12310. [Link]

  • Mountants and Antifades. (n.d.). ResearchGate. [Link]

  • Troubleshooting guide. (n.d.). National Center for Biotechnology Information. [Link]

  • On the impact of competing intra- and intermolecular triplet-state quenching on photobleaching and photoswitching kinetics of organic fluorophores. (2018). bioRxiv. [Link]

  • Mounting Media - An Untouched Aspect. (2020). Oral & Maxillofacial Pathology Journal, 11(1). [Link]

  • My material is 'photobleaching' in fluorescence microscope. What does this mean?. (2013, January 2). ResearchGate. [Link]

  • Fisher Scientific. (n.d.). Molecular Probes ProLong Live Antifade Reagent, for live cell imaging. Retrieved from [Link]

  • Photobleaching of fluorescein as a probe for oxidative stress in single cells. (2025, August 9). ResearchGate. [Link]

  • Julolidine-based fluorescent molecular rotor: a versatile tool for sensing and diagnosis. (2024). Sensors & Diagnostics. [Link]

  • Mounting Media and Antifade Reagents. (n.d.). SciSpace. [Link]

  • Mounting media: An overview. (2019). Neurobiology Imaging Facility. [Link]

  • Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. (n.d.). SciSpace. [Link]

  • Phototoxicity in live fluorescence microscopy, and how to avoid it. (n.d.). MPI-CBG Publications. [Link]

  • Overcoming phototoxicity. (n.d.). Nanolive. [Link]

  • Optimized Red-Absorbing Dyes for Imaging and Sensing. (2023). Journal of the American Chemical Society. [Link]

  • Julolidine-Based Small Molecular Probes for Fluorescence Imaging of RNA in Live Cells. (2023). ACS Omega. [Link]

  • Gentle Rhodamines for Live-Cell Fluorescence Microscopy. (n.d.). National Center for Biotechnology Information. [Link]

  • Julolidine dyes with different acceptors and thiophene-conjugation bridge: Design, synthesis and their application in dye-sensitized solar cells. (2025, August 10). ResearchGate. [Link]

  • Potential consequences of phototoxicity on cell function during live imaging of intestinal organoids. (2024, November 15). National Center for Biotechnology Information. [Link]

  • Panchromatic luminescence from julolidine dyes exhibiting excited state intramolecular proton transfer. (n.d.). Chemical Communications. [Link]

  • Photobleaching. (n.d.). Wikipedia. Retrieved from [Link]

  • Comparison of donors julolidine and triphenylamine in TCF-based NLOphoric dyes – a DFT approach. (n.d.). ResearchGate. [Link]

  • Fluorescence and photobleaching dynamics of single light-harvesting complexes. (n.d.). Proceedings of the National Academy of Sciences. [Link]

  • Fluorophore Photobleaching Literature References. (n.d.). Nikon's MicroscopyU. Retrieved from [Link]

  • Synthesis and optical and electrochemical properties of julolidine-structured pyrido[3,4-b]indole dye. (n.d.). RSC Publishing. [Link]

Sources

Validation & Comparative

Selectivity of 8-Hydroxyjulolidine Probes for Cu²⁺ vs Zn²⁺

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide

Audience: Researchers, Bioinorganic Chemists, and Drug Development Professionals.

Introduction: The Chelation Challenge

In the landscape of fluorescent chemosensors, distinguishing between Copper (Cu²⁺) and Zinc (Zn²⁺) is a notorious challenge due to the Irving-Williams series , which predicts higher stability for Cu²⁺ complexes compared to Zn²⁺, often leading to interference. However, their biological roles and signaling mechanisms differ vastly. Zn²⁺ is a spectroscopically silent, d¹⁰ ion often requiring "Turn-On" detection, whereas Cu²⁺ is a paramagnetic d⁹ ion that typically acts as a fluorescence quencher ("Turn-Off").

8-Hydroxyjulolidine derivatives have emerged as a superior scaffold over traditional quinolines or coumarins. The julolidine moiety offers a rigid, nitrogen-containing tricyclic structure that promotes strong Intramolecular Charge Transfer (ICT). When derivatized (typically via the 9-carboxaldehyde position), these probes utilize a dual-response mechanism to achieve high selectivity: Chelation-Enhanced Fluorescence (CHEF) for Zn²⁺ and Paramagnetic Quenching for Cu²⁺.

This guide dissects the technical performance, mechanistic pathways, and experimental protocols for utilizing 8-hydroxyjulolidine probes to discriminate between these two critical metal ions.

Mechanistic Insight: The Divergent Pathways

The selectivity of 8-hydroxyjulolidine probes relies on distinct photophysical responses triggered by the electronic configuration of the coordinated metal ion.

Zinc (Zn²⁺) Sensing: The "Turn-On" Switch[1]
  • Mechanism: Inhibition of ESIPT & C=N Isomerization .

  • State: In the free ligand, the excited state energy is dissipated via non-radiative decay (often C=N isomerization or Excited-State Intramolecular Proton Transfer, ESIPT).

  • Action: Zn²⁺ coordination locks the C=N bond and deprotonates the hydroxyl group. This rigidifies the molecule, inhibiting non-radiative decay and activating the CHEF effect.[1]

  • Result: Significant fluorescence enhancement (Quantum Yield increases).

Copper (Cu²⁺) Sensing: The "Turn-Off" Quencher
  • Mechanism: Paramagnetic Quenching & LMCT .

  • State: Cu²⁺ has an unpaired electron (d⁹ configuration).

  • Action: Upon coordination, the excited state energy of the fluorophore is dissipated through electron or energy transfer to the metal center (Ligand-to-Metal Charge Transfer, LMCT) or Intersystem Crossing (ISC) enhanced by the heavy atom effect.

  • Result: Drastic fluorescence quenching (Signal silencing).

Visualization: Mechanistic Pathway

Mechanism Ligand Free 8-Hydroxyjulolidine Probe (Weak Fluorescence) Zn_Path Zn²⁺ Coordination (d¹⁰ Closed Shell) Ligand->Zn_Path + Zn²⁺ Cu_Path Cu²⁺ Coordination (d⁹ Paramagnetic) Ligand->Cu_Path + Cu²⁺ Process_Zn Inhibition of C=N Isomerization + CHEF Activation Zn_Path->Process_Zn Process_Cu Paramagnetic Quenching + LMCT / PET Cu_Path->Process_Cu Result_Zn Strong Fluorescence (Turn-ON) Process_Zn->Result_Zn Result_Cu Fluorescence Silencing (Turn-OFF) Process_Cu->Result_Cu

Figure 1: Divergent photophysical pathways for Zn²⁺ (Enhancement) and Cu²⁺ (Quenching) in 8-hydroxyjulolidine scaffolds.

Comparative Performance Analysis

The following table compares key performance metrics of prominent 8-hydroxyjulolidine derivatives found in literature. These probes typically utilize a Schiff base linkage (hydrazone or amine) to create the binding pocket.

MetricProbe Type A (Julolidine-Hydrazone) [1]Probe Type B (Julolidine-Schiff Base) [2]Probe Type C (Julolidine-Furan) [3]
Analyte Target Dual (Zn²⁺ / Cu²⁺) Zn²⁺ Selective Zn²⁺ Selective
Response (Zn²⁺) Blue shift + Intensity ↑ (Turn-On)12-fold Intensity ↑ (Turn-On)Pronounced Enhancement
Response (Cu²⁺) Complete Quenching (Turn-Off)Minimal / QuenchingNo Interference
LOD (Zn²⁺) 35 nM1.61 µM< 1 µM
LOD (Cu²⁺) 1.46 µMN/A (Quenching)N/A
Binding Constant 10⁴ - 10⁵ M⁻¹1.57 × 10⁷ M⁻¹~10⁴ M⁻¹
Stoichiometry 1:1 (Job's Plot)1:11:1
Solvent System Aqueous Media (DMSO/Buffer)Ethanol/WaterMethanol/Water
Key Advantage Simultaneous logic gate applicationHigh binding affinityDistinction from Cd²⁺

Interpretation:

  • For Dual Detection: Use Type A . It allows you to detect Zn²⁺ via emission appearance and Cu²⁺ via emission disappearance (or quenching of a pre-formed Zn-complex).

  • For High Sensitivity Zn²⁺: Use Type B . The high binding constant (10⁷) ensures detection of trace Zn²⁺ pools.

  • Selectivity Note: Most julolidine probes successfully discriminate Zn²⁺ from Cd²⁺ (a common interferent) due to the rigid steric constraints of the julolidine fused rings, which favor the smaller ionic radius of Zn²⁺ (0.74 Å) over Cd²⁺ (0.95 Å) in specific coordination geometries.

Experimental Protocols

A. Synthesis of Standard Probe (Julolidine-Schiff Base)

Note: This is a general synthesis route for a "Type A" probe.

  • Reactants: Dissolve 8-hydroxyjulolidine-9-carboxaldehyde (1 eq.) and the corresponding amine/hydrazide (e.g., 2-furoic hydrazide or phenylhydrazine) (1 eq.) in absolute ethanol.

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid.

  • Reflux: Heat at reflux (80°C) for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate).

  • Purification: Cool to RT. Filter the precipitate. Wash with cold ethanol and recrystallize from ethanol/DMF.

B. Validated Titration Workflow

To ensure data integrity, follow this self-validating protocol.

Reagents:

  • Probe Stock: 1.0 mM in DMSO (Store in dark, 4°C).

  • Metal Stocks: 10.0 mM Nitrate or Perchlorate salts (Zn(NO₃)₂, Cu(NO₃)₂) in deionized water.

  • Buffer: 10 mM HEPES or PBS (pH 7.2–7.4).

Step-by-Step Procedure:

  • Baseline Correction:

    • Prepare a blank cuvette with 3 mL Buffer/Solvent mix (e.g., 1:1 DMSO:Water).

    • Record UV-Vis and Fluorescence baselines.[2][3][4]

  • Probe Characterization:

    • Add Probe (final conc. 10 µM). Record spectra.[5][6][7][8] Expect weak fluorescence.[8]

  • Titration (Zn²⁺):

    • Add Zn²⁺ aliquots (0 to 2.0 equivalents).

    • Mix for 2 mins (equilibration).

    • Checkpoint: Look for isosbestic points in UV-Vis. Their presence confirms a clean 1:1 transformation without side reactions.

    • Record Fluorescence.[5][7][8] Plot

      
       vs. 
      
      
      
      .
  • Titration (Cu²⁺) / Quenching Assay:

    • Direct: Add Cu²⁺ to free probe. Observe quenching.[6][7][9][10]

    • Competitive (Displacement): Add Cu²⁺ to the pre-formed [Probe-Zn] complex.

    • Observation: If Cu²⁺ displaces Zn²⁺, fluorescence will decrease. This confirms Cu²⁺ binds stronger (Irving-Williams series).

  • Data Analysis:

    • LOD Calculation:

      
       (where 
      
      
      
      is SD of blank,
      
      
      is slope of titration).
    • Binding Constant (Benesi-Hildebrand): Plot

      
       vs 
      
      
      
      . Linearity confirms 1:1 stoichiometry.
Visualization: Experimental Workflow

Workflow cluster_Exp Titration & Selectivity Start Start: Probe Stock (DMSO) Step1 Dilute in Buffer (pH 7.4, 10 µM) Start->Step1 Step2 Add Zn²⁺ Aliquots Step1->Step2 Step3 Measure Fluorescence (Turn-ON) Step2->Step3 Step4 Add Cu²⁺ (Competition) Step3->Step4 Selectivity Test Step5 Measure Quenching (Turn-OFF) Step4->Step5 Analysis Calculate LOD & Kd (Benesi-Hildebrand) Step5->Analysis

Figure 2: Step-by-step workflow for validating probe selectivity and competitive binding.

References

  • RSC Publishing. (2014). Julolidine-based Schiff's base as a Zn2+ chemosensor: experimental and theoretical study. New Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (2013). Fluorescent chemosensor based-on the combination of julolidine and furan for selective detection of zinc ion. Inorganic Chemistry Communications. Retrieved from [Link]

  • NIH PubMed. (2023). Julolidine-hydrazone based chemosensor for detection of Zn2+: Fluorescent in-situ formed Zn2+ complex discriminates PPi from ADP and ATP. Anal Chim Acta. Retrieved from [Link]

  • NIH PMC. (2023). A Simple Schiff Base Probe for Quintuplicate-Metal Analytes with Four Emission-Wavelength Responses. Retrieved from [Link]

Sources

Guide to Interference Testing for Julolidine-Based H2S Sensors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Signal-to-Noise Challenge in H2S Detection

Hydrogen sulfide (


) is a critical gasotransmitter, but its detection in biological milieu is plagued by "chemical noise." The cellular environment is saturated with thiol-containing species—Glutathione (GSH, 1–10 mM), Cysteine (Cys, 30–200 

), and Homocysteine (Hcy)—which share similar nucleophilic properties to

.

Julolidine-based sensors utilize a rigid, nitrogen-containing ring system that acts as a potent electron donor. When coupled with an electron-withdrawing recognition group (typically a dinitrophenyl ether or azide), these probes operate via an Intramolecular Charge Transfer (ICT) mechanism. This guide details how to rigorously validate the selectivity of these probes, ensuring that the signal you measure is truly


 and not a false positive from the millimolar concentrations of cellular thiols.

Part 1: The Chemistry of Selectivity

To design a valid interference test, one must understand the reaction kinetics. Julolidine probes generally employ a Thiolysis of Dinitrophenyl (DNP) Ether strategy.[1]

  • The "Off" State: The probe consists of a Julolidine-Coumarin fluorophore conjugated to a DNP group. The DNP group is a strong electron acceptor and quenches fluorescence via Photoinduced Electron Transfer (PET).

  • The Reaction:

    
     (as 
    
    
    
    ) performs a nucleophilic aromatic substitution on the DNP ether.
  • The "On" State: The DNP group is cleaved. The electron-donating capacity of the julolidine restores the ICT process, resulting in a strong fluorescence turn-on (typically red-shifted).

Why this matters for testing:


 is a better nucleophile than biothiols (GSH/Cys) for this specific substitution due to its smaller size and lower pKa (approx. 7.0) compared to the thiol side chains of amino acids (pKa ~8.3). Your interference protocol must exploit and validate this kinetic difference. 
Diagram 1: Reaction Mechanism & Signal Transduction

H2S_Mechanism Probe Julolidine-DNP Probe (Fluorescence OFF) Transition Nucleophilic Substitution Probe->Transition + Analyte H2S H2S / HS- H2S->Transition Fluor Julolidine-OH (Fluorescence ON) Transition->Fluor Cleavage Byproduct DNP-SH (Non-fluorescent) Transition->Byproduct

Caption: Mechanism of Julolidine-DNP probes. H2S cleaves the quenching DNP group, restoring the Intramolecular Charge Transfer (ICT) and fluorescence.

Part 2: Comparative Analysis of Sensor Classes

Before committing to a julolidine probe, it is essential to understand how it compares to standard alternatives like Fluorescein-Azide or BODIPY probes.

Table 1: Performance Comparison of H2S Probe Architectures
FeatureJulolidine-Coumarin (ICT) Fluorescein-Azide BODIPY-Cl
Reaction Mechanism DNP Ether ThiolysisAzide ReductionNucleophilic Substitution
Stokes Shift Large (~60–100 nm) Small (~20–30 nm)Very Small (~10–15 nm)
Selectivity (vs. GSH) High (Kinetic favorability) Moderate (Slow reduction by thiols)Low (GSH often interferes)
Response Time Fast (< 5–10 min)Slow (15–60 min)Fast (< 5 min)
Solubility Moderate (Requires DMSO co-solvent)High (Water soluble)Low (Aggregates in water)
Primary Limitation pH sensitivity of the phenol productPhotobleachingSelf-quenching at high conc.

Expert Insight: Choose Julolidine-based probes when working in complex tissue samples where a large Stokes shift is required to separate excitation light from emission signal, reducing background autofluorescence. Choose Fluorescein only if strict water solubility is paramount.

Part 3: Interference Testing Protocol (The "Gold Standard")

This protocol is designed to be self-validating. It does not merely ask "does it glow?" but asks "does it glow only for H2S in the presence of competitors?"

Reagents Preparation[2][3]
  • Probe Stock: Dissolve Julolidine probe in DMSO to 10 mM.

  • H2S Source: Use Sodium Hydrosulfide (NaHS) or

    
     (anhydrous). Prepare fresh 10 mM stock in degassed PBS. Note: NaHS is unstable; use within 1 hour.
    
  • Interferent Stocks (100 mM): Cysteine (Cys), Homocysteine (Hcy), Glutathione (GSH),

    
    , 
    
    
    
    ,
    
    
    .
Experimental Workflow
Step 1: Kinetic Selectivity Scan

Objective: Prove that H2S reacts significantly faster than biothiols.

  • Plate Setup: Black 96-well flat-bottom plate.

  • Buffer: PBS (pH 7.4, 10 mM) with 10% DMSO (to maintain probe solubility).

  • Conditions:

    • Well A: Probe (10

      
      ) + Buffer (Blank)
      
    • Well B: Probe (10

      
      ) + 
      
      
      
      (100
      
      
      )
    • Well C: Probe (10

      
      ) + GSH (1 mM  - physiologically relevant high conc.)
      
    • Well D: Probe (10

      
      ) + Cys (200 
      
      
      
      )
  • Measurement: Set plate reader to Ex/Em (typically 450/550 nm for Julolidine-Coumarin). Read every 1 minute for 30 minutes.

Step 2: Competitive Interference (The "Spike" Test)

Objective: Prove H2S can still be detected in a "soup" of interferents.

  • Preparation: In a single cuvette or well, add Probe (10

    
    ).
    
  • Addition 1: Add 100 equivalents (1 mM) of mixed interferents (

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    , GSH). Incubate 15 mins. Measure Fluorescence (
    
    
    ).
  • Addition 2: Spike in

    
     (50 
    
    
    
    ). Incubate 10 mins. Measure Fluorescence (
    
    
    ).
  • Validation Criteria:

    
     should be close to baseline. 
    
    
    
    should show >10-fold enhancement over
    
    
    .
Diagram 2: Interference Testing Workflow

Workflow cluster_prep Preparation cluster_assay Assay Execution Stock Probe Stock (10mM DMSO) Wells Blank H2S (100uM) GSH (1mM) Mix (Competitive) Stock->Wells Buffer PBS Buffer (pH 7.4) Buffer->Wells Incubate Incubate 37°C (0 - 30 mins) Wells->Incubate Read Fluorescence Readout (Ex/Em Specific) Incubate->Read Data Data Analysis: Selectivity Coeff. Read->Data Export CSV

Caption: Step-by-step workflow for high-throughput interference screening using a 96-well plate format.

Part 4: Data Interpretation & Reporting

When publishing your data, do not simply show a bar chart. Calculate the Selectivity Coefficient (


)  if kinetic data allows, or report the Enhancement Factor (EF) .

Formula for Enhancement Factor:



  • Acceptable Range: An EF > 20 is considered excellent. An EF < 5 indicates poor selectivity and likely false positives in live-cell imaging.

Common Pitfall: Many researchers test GSH at the same concentration as H2S (e.g., 50


). This is invalid.  You must test GSH at mM levels (1–5 mM) because that is the intracellular reality. A probe that is selective at 50 

GSH but fails at 5 mM GSH is useless for biological applications.

References

  • Lin, V. S., Chen, W., Lippert, A. R., & Chang, C. J. (2013). "Small-Molecule Fluorescent Probes for Detecting Hydrogen Sulfide in Biological Systems." Chemical Society Reviews.

  • Liu, C., Pan, J., Li, S., Zhao, Y., Wu, L. Y., Berkman, C. E., & Whorton, A. R. (2011). "Capture and Visualization of Hydrogen Sulfide by a Fluorescent Probe." Angewandte Chemie International Edition.

  • Wang, R. (2012). "Physiological Implications of Hydrogen Sulfide: A Whiff Exploration That Blossomed." Physiological Reviews.

  • Xuan, W., Sheng, C., Cao, Y., He, W., & Wang, W. (2012). "Fluorescent Probes for the Detection of Hydrogen Sulfide in Biological Systems." Angewandte Chemie.

  • Chen, S., Chen, Z., Ren, W., & Ai, H. (2012). "Reaction-based Genetically Encoded Fluorescent Sensors for Selective Detection of H2S." Journal of the American Chemical Society.[2]

Sources

Beyond LysoTracker: Validation of Julolidine-Based Molecular Rotors for Lysosomal Specificity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift from Staining to Sensing

For decades, LysoTracker™ (acidotropic amines) has been the gold standard for lysosomal labeling. However, its reliance solely on protonation for retention creates significant limitations: it leaks during lysosomal alkalization (e.g., drug-induced stress) and suffers from aggregation-caused quenching (ACQ).

Julolidine-based probes represent a paradigm shift. Unlike passive stains, these are functional sensors . They utilize a Twisted Intramolecular Charge Transfer (TICT) mechanism that makes them sensitive to the high viscosity of the lysosomal lumen (approx. 140 cP vs. 5 cP in cytoplasm) and acidic pH. This guide validates why and how to transition to julolidine derivatives (e.g., Lyso-JN, JIND-Mor, DCAJ) for high-fidelity lysosomal tracking.

Mechanistic Comparison: The "Dual-Lock" Advantage

To validate specificity, one must understand the binding causality.

The Competitor: LysoTracker (Acidotropic Trapping)[1]
  • Mechanism: Weak base permeates membrane

    
     Protonated in acidic lumen 
    
    
    
    Trapped.
  • Failure Mode: If lysosomal membrane permeabilization (LMP) occurs or pH rises (e.g., Chloroquine treatment), the probe effluxes immediately. Signal loss

    
     Lysosome loss.
    
The Alternative: Julolidine Probes (Visco-Active & pH-Trapping)
  • Mechanism:

    • Targeting: A morpholine or amine tail directs the probe to acidic compartments.

    • Activation (The Rotor): The julolidine moiety acts as a molecular rotor.[1] In low-viscosity cytoplasm, the rotor spins freely, dissipating energy non-radiatively (Dark State). In the viscous lysosome, rotation is restricted, forcing radiative decay (Bright State).

  • Advantage: This creates a "Dual-Lock" specificity. Even if pH fluctuates, the viscosity requirement prevents false signals from the cytoplasm.

Diagram 1: TICT Mechanism & Dual-Lock Specificity

TICT_Mechanism Probe_Free Free Probe (Cytoplasm) Excitation Excitation (Light) Probe_Free->Excitation Lysosome_Entry Lysosomal Entry (Morpholine Targeting) Probe_Free->Lysosome_Entry pH Gradient Rotation Free Rotation (TICT State) Excitation->Rotation Low Viscosity NonRad Non-Radiative Decay (Heat/No Fluorescence) Rotation->NonRad Restriction Restricted Rotation (High Viscosity ~140cP) Lysosome_Entry->Restriction Emission Radiative Decay (Strong Fluorescence) Restriction->Emission Signal ON

Caption: The "Dual-Lock" mechanism: Fluorescence is activated only when both acidic targeting and viscosity restriction occur, minimizing background noise.

Performance Comparison Data

The following data summarizes the performance of typical Julolidine-based rotors (e.g., JIND-Mor, Lyso-JN) versus LysoTracker Red DND-99.

FeatureLysoTracker Red (Standard)Julolidine Probes (Alternative)Experimental Implication
Stokes Shift Small (~15-30 nm)Large (>100 nm) Julolidine reduces self-quenching and allows multicolor imaging without crosstalk.
Photostability Low (Bleaches < 5 min)High (> 30 min) Julolidine enables long-term time-lapse tracking of lysosomal dynamics (fusion/fission).
pH Sensitivity Signal lost at pH > 5.5Retained (Viscosity dependent) Julolidine allows imaging of lysosomes even during alkalization events (e.g., autophagy inhibition).
Specificity pH-dependent onlyViscosity + pH Higher signal-to-noise ratio; less background in the cytoplasm.
Cytotoxicity Moderate (long exposure)Low Suitable for live-cell imaging over extended periods (24h+).

Validation Protocols: Proving Specificity

To switch to a julolidine probe, you must validate its specificity in your specific cell line. Do not rely on manufacturer claims. Follow this self-validating workflow.

Protocol A: The "Exclusionary" Colocalization

Goal: Prove the probe targets lysosomes and NOT mitochondria or nucleic acids (common off-targets for julolidine).

  • Preparation: Seed HeLa or RAW264.7 cells on confocal dishes. Incubate 24h.

  • Co-staining:

    • Add Julolidine Probe (e.g., 1-5 µM) for 30 min.

    • Add LysoTracker Green (50-100 nM) for the final 15 min.

    • Negative Control: In a separate well, co-stain with MitoTracker Green (to rule out mitochondrial binding) and Hoechst 33342 (to rule out nuclear binding).

  • Imaging: Confocal microscopy. Sequentially scan tracks to avoid bleed-through.

  • Analysis:

    • Calculate Pearson’s Correlation Coefficient (PCC) using ImageJ (JACoP plugin).

    • Success Criteria:

      • LysoTracker PCC > 0.85 (High Colocalization).

      • MitoTracker/Hoechst PCC < 0.20 (No Colocalization).

Protocol B: The "Functional" Viscosity vs. pH Challenge

Goal: Confirm the probe senses the lysosomal environment (viscosity) and isn't just a pH stain.

  • Viscosity Calibration (In Vitro):

    • Prepare PBS/Glycerol mixtures (0% to 90% glycerol).

    • Add probe (5 µM). Measure fluorescence spectra.

    • Result: Plot Log(Intensity) vs. Log(Viscosity). A linear increase confirms the rotor mechanism.

  • pH Perturbation (In Cellulo):

    • Stain cells with the Julolidine probe.[2][3]

    • Treat with Chloroquine (50 µM) or Bafilomycin A1 (100 nM) for 1-2 hours. These agents raise lysosomal pH.

    • Observation:

      • LysoTracker: Signal disappears rapidly (pH dependent).

      • Julolidine Rotor: Signal should persist or decay much slower (as viscosity remains high initially), proving robustness against pH fluctuations.

Diagram 2: Validation Workflow Logic

Validation_Workflow Start Start Validation Step1 Co-stain with LysoTracker Green Start->Step1 Decision1 PCC > 0.85? Step1->Decision1 Step2 Co-stain with MitoTracker/Hoechst Decision1->Step2 Yes Invalid INVALID Non-specific Binding Decision1->Invalid No Decision2 PCC < 0.20? Step2->Decision2 Step3 Functional Stress Test (Chloroquine Treatment) Decision2->Step3 Yes Decision2->Invalid No (Binds DNA/Mito) Result Signal Persists > LysoTracker? Step3->Result Valid VALIDATED Specific Lysosomal Rotor Result->Valid Yes (Viscosity Lock) Result->Invalid No (Pure pH Stain)

Caption: Step-by-step decision tree for experimentally validating lysosomal specificity and excluding off-target binding.

References

  • Haidekker, M. A., & Theodorakis, E. A. (2016). Molecular Rotors: Fluorescent Sensors for Microviscosity and Conformation of Biomolecules. National Institutes of Health.[4] Link

  • Su, D., Teoh, C. L., & Chang, Y. T. (2016). Fluorescence Probes for Lysosome Imaging. Chemical Society Reviews. Link

  • Wang, L., et al. (2013). A biocompatible and specific fluorescent probe for lysosome imaging in living cells.[5] Sensors and Actuators B: Chemical. Link

  • Shao, A., et al. (2015). Insight into the viscosity of lysosomes in living cells: a rotor-based fluorescent probe. Chemical Communications. Link

  • Thermo Fisher Scientific. LysoTracker™ Red DND-99 Product Information. Link

Sources

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